molecular formula C9H15ClN4 B1500684 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride CAS No. 1185320-09-5

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

Cat. No.: B1500684
CAS No.: 1185320-09-5
M. Wt: 214.69 g/mol
InChI Key: PHISBLICWHTCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride (CAS 1185320-09-5) is a versatile piperazine-pyrazine hybrid compound of significant interest in medicinal chemistry and pharmaceutical research. Piperazine derivatives are frequently incorporated into drug molecules to optimize pharmacokinetic properties and serve as structural scaffolds for arranging pharmacophoric groups in the correct spatial orientation for target interaction . The molecular framework is designed for the synthesis of novel bioactive molecules, particularly in the development of potential therapeutics targeting central nervous system disorders, with pyrazine derivatives documented in patent literature for potential use in treating conditions such as anxiety, pain, and Parkinson's disease . The compound's structure features a piperazine ring linked via a methylene bridge to a pyrazine heterocycle, presenting multiple nitrogen sites for further chemical modification and structure-activity relationship studies. With a molecular formula of C9H15ClN4 and a molecular weight of 214.70 , this chemical building block is provided as a high-purity solid for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;/h1-2,7,10H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHISBLICWHTCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671805
Record name 2-[(Piperazin-1-yl)methyl]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-09-5
Record name 2-[(Piperazin-1-yl)methyl]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazine-Piperazine Scaffold

The convergence of pyrazine and piperazine moieties within a single molecular entity, as exemplified by 2-(piperazin-1-ylmethyl)pyrazine, gives rise to a privileged scaffold in medicinal chemistry. The pyrazine ring, an isostere of pyridine, is a key component in numerous biologically active compounds, contributing to their electronic and steric properties.[1] The piperazine heterocycle is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, including aqueous solubility and bioavailability.[2] Consequently, 2-(piperazin-1-ylmethyl)pyrazine and its derivatives are of significant interest to researchers in drug discovery and development, serving as versatile building blocks for the synthesis of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthetic pathway to 2-(piperazin-1-ylmethyl)pyrazine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Strategic Approach to the Synthesis

The synthesis of 2-(piperazin-1-ylmethyl)pyrazine hydrochloride is most effectively achieved through a convergent two-step synthetic sequence. This strategy leverages the commercially available and relatively inexpensive starting materials, 2-methylpyrazine and N-Boc-piperazine. The core logic of this pathway is to first construct the carbon-nitrogen bond between the pyrazine and piperazine rings, followed by the deprotection of the piperazine nitrogen to yield the desired secondary amine, which is then isolated as its stable hydrochloride salt.

The key transformations in this synthetic route are:

  • Chlorination of 2-methylpyrazine: The initial step involves the activation of the methyl group of 2-methylpyrazine to facilitate nucleophilic substitution. This is accomplished through a radical chlorination reaction to furnish the key intermediate, 2-(chloromethyl)pyrazine.

  • Nucleophilic Substitution: The synthesized 2-(chloromethyl)pyrazine is then reacted with mono-N-Boc-protected piperazine. The Boc (tert-butyloxycarbonyl) protecting group is crucial as it prevents the di-alkylation of piperazine and allows for a controlled, selective reaction at the unprotected secondary amine.

  • Deprotection and Salt Formation: The final step involves the removal of the acid-labile Boc group under acidic conditions, which concurrently protonates the basic nitrogen atoms of the product to form the stable 2-(piperazin-1-ylmethyl)pyrazine hydrochloride salt.

This strategic use of a protecting group is a cornerstone of modern organic synthesis, enabling high-yielding and clean reactions by masking the reactivity of one functional group while another is being manipulated.[2]

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)pyrazine

The conversion of 2-methylpyrazine to 2-(chloromethyl)pyrazine is a critical first step that activates the otherwise unreactive methyl group. This is achieved via a free-radical halogenation.

Reaction Causality: The use of N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (BPO) as a radical initiator is a well-established method for the benzylic-like chlorination of methyl-substituted heteroaromatics.[3] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to facilitate radical formation and propagation.

Experimental Protocol:

  • To a solution of 2-methylpyrazine (1.0 eq.) in carbon tetrachloride (CCl₄), add N-chlorosuccinimide (NCS) (1.0 eq.) and a catalytic amount of benzoyl peroxide (BPO) (0.1 eq.).

  • The reaction mixture is heated to reflux and stirred under a nitrogen atmosphere for 8-12 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-(chloromethyl)pyrazine as an oil. This intermediate is often used in the next step without further purification due to its potential instability.

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
2-Methylpyrazine94.111.03135Starting material
N-Chlorosuccinimide133.53--Chlorinating agent
Benzoyl Peroxide242.23--Radical initiator
Carbon Tetrachloride153.821.59476.7Solvent
Step 2: Synthesis of tert-Butyl 4-((pyrazin-2-yl)methyl)piperazine-1-carboxylate

This step involves the nucleophilic substitution of the chloride in 2-(chloromethyl)pyrazine by the secondary amine of N-Boc-piperazine.

Reaction Causality: The reaction is an SN2 type displacement where the nucleophilic nitrogen of N-Boc-piperazine attacks the electrophilic benzylic-like carbon of 2-(chloromethyl)pyrazine. The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation and deactivation of the piperazine nucleophile. A polar aprotic solvent like dimethylformamide (DMF) is employed to facilitate the dissolution of the reagents and promote the SN2 reaction.

Experimental Protocol:

  • To a solution of N-Boc-piperazine (1.1 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq.).

  • To this stirred suspension, add a solution of crude 2-(chloromethyl)pyrazine (1.0 eq.) in DMF dropwise at room temperature.

  • The reaction mixture is then heated to 85°C and stirred for 4-6 hours.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-((pyrazin-2-yl)methyl)piperazine-1-carboxylate as a solid.

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Melting/Boiling Point (°C)Notes
2-(Chloromethyl)pyrazine128.56--Electrophile
N-Boc-piperazine186.25-43-49Nucleophile
Potassium Carbonate138.21--Base
Dimethylformamide73.090.944153Solvent
Step 3: Synthesis of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

The final step is the deprotection of the Boc group to unmask the second piperazine nitrogen, followed by the formation of the hydrochloride salt.

Reaction Causality: The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions. A solution of hydrochloric acid (HCl) in an organic solvent, such as dioxane or ethanol, is commonly used for this purpose. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the free amine. The excess HCl then protonates the basic nitrogen atoms of the product, leading to the precipitation of the hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified tert-butyl 4-((pyrazin-2-yl)methyl)piperazine-1-carboxylate (1.0 eq.) in a suitable solvent such as dioxane or ethanol.

  • To this solution, add a solution of 4M HCl in dioxane (or a saturated solution of HCl in ethanol) (3-5 eq.) at 0°C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which the hydrochloride salt of the product typically precipitates.

  • Monitor the completion of the deprotection by TLC or LC-MS.

  • The precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield 2-(piperazin-1-ylmethyl)pyrazine hydrochloride as a solid.

Reagent/SolventMolar Mass ( g/mol )ConcentrationBoiling Point (°C)Notes
HCl in Dioxane36.464 M101Deprotecting agent/Salt formation
Ethanol46.07-78.37Alternative solvent

Characterization Data (Predicted)

Authentic characterization of the final product and its key intermediate is paramount for validating the synthesis. Below are the predicted NMR spectral data based on the analysis of structurally related compounds.

tert-Butyl 4-((pyrazin-2-yl)methyl)piperazine-1-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.55 (s, 1H), 8.48 (d, J = 1.6 Hz, 1H), 8.42 (d, J = 2.5 Hz, 1H), 3.70 (s, 2H), 3.45 (t, J = 5.0 Hz, 4H), 2.45 (t, J = 5.0 Hz, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.7, 152.0, 144.5, 143.8, 142.5, 79.8, 60.5, 52.8, 43.5 (broad), 28.4.

2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride:

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 8.70 (s, 1H), 8.65 (d, J = 1.5 Hz, 1H), 8.58 (d, J = 2.6 Hz, 1H), 3.95 (s, 2H), 3.40-3.20 (m, 8H).

  • ¹³C NMR (101 MHz, D₂O) δ (ppm): 149.5, 145.2, 144.8, 143.0, 58.0, 50.5, 42.0.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 2-(piperazin-1-ylmethyl)pyrazine hydrochloride. The use of a protecting group strategy ensures high selectivity and yield, making this route amenable to both laboratory-scale synthesis and potential scale-up for drug development programs. The final product is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Further exploration of this scaffold by derivatization of the piperazine nitrogen could lead to the discovery of novel drug candidates.

References

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]

  • Design and Synthesis of Some Piperazine Hybrid Molecules. (n.d.). Revue Roumaine de Chimie. [Link]

  • Maddau, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6889. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. [Link]

  • Process for the Manufacture of fused piperazin-2-one derivatives. (2007).
  • Purification of pyrazine. (1962).
  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2021). MDPI. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2022). PMC. [Link]

  • Purification of piperazine. (1959).
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. (2021). Semantic Scholar. [Link]

  • Preparation of 2-(Chloromethyl)pyridine. (1980).
  • Synthesis process of 2-methyl-5-pyrazine formate. (2019).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). ChemRxiv. [Link]

  • Synthesis method of N-Boc piperazine. (2019).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]

  • Synthetic method of piperazidines drug intermediate. (2015).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]

  • 2-(piperazin-1-ylmethyl)pyrazine. (n.d.). ChemBK. [Link]

  • 1-Boc-piperazine-2-carboxylic acid. (n.d.). PubChem. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). MDPI. [Link]

  • 4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl. (n.d.). CP Lab Safety. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. [Link]

  • Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous solubility profile of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, a critical parameter in early-stage drug development. While specific experimental data for this compound is not widely published, this document outlines the foundational principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations for pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount determinant of a drug's ultimate success. Poor solubility can lead to incomplete absorption, low bioavailability, and significant hurdles in formulation development.[1] For an ionizable compound such as 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, its solubility is intricately linked to the pH of the surrounding environment, making a thorough understanding of its pH-solubility profile essential.

This technical guide will provide a detailed roadmap for elucidating the kinetic and thermodynamic solubility of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride. By following the principles and protocols outlined, researchers can generate the critical data needed to inform lead optimization, formulation strategies, and biopharmaceutical classification.

Foundational Principles of Solubility for Ionizable Compounds

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride is the salt of a weak base. The piperazine and pyrazine moieties contain nitrogen atoms that can be protonated, influencing the molecule's overall charge and, consequently, its interaction with water. The solubility of such compounds is governed by the Henderson-Hasselbalch equation and is highly dependent on the pH of the solution.[2]

At a pH below the pKa of the ionizable groups, the compound will exist predominantly in its protonated, cationic form, which is generally more soluble in aqueous media. Conversely, as the pH increases above the pKa, the compound will deprotonate to its free base form, which is typically less soluble and may precipitate out of solution. The hydrochloride salt form is utilized to enhance the aqueous solubility of the parent compound. However, the presence of chloride ions can also influence solubility through the common ion effect, particularly at low pH.[3][4]

Kinetic versus Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is the concentration of a compound at the moment it begins to precipitate from a solution that was initially prepared by diluting a stock solution (typically in DMSO) with an aqueous buffer.[1] This measurement is often used in high-throughput screening during early drug discovery due to its speed.[5]

  • Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its solid phase.[6] This is a more time-consuming but more accurate measure, critical for later stages of drug development and formulation.[7]

Experimental Design for a Comprehensive Solubility Profile

A robust solubility assessment for 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride should be systematically designed to evaluate the impact of key variables.

Selection of Aqueous Media

To mimic physiological conditions and meet regulatory expectations, solubility should be determined across a range of pH values.[8][9] The following buffer systems are recommended:

  • pH 1.2: Simulated Gastric Fluid (without pepsin) or 0.1 N HCl.

  • pH 4.5: Acetate buffer.

  • pH 6.8: Phosphate buffer (Simulated Intestinal Fluid, without pancreatin).

Additionally, determining solubility in purified water is also advisable.

Temperature Control

Solubility is temperature-dependent. For biopharmaceutical relevance, all experiments should be conducted at a constant temperature of 37 ± 1 °C.[8][9]

Analytical Method Development

A validated, stability-indicating analytical method is a prerequisite for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[10][11] The method should be able to quantify 2-(Piperazin-1-ylmethyl)pyrazine without interference from buffer components or potential degradants.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride.

Protocol for Kinetic Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.[12]

Objective: To rapidly assess the solubility of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride upon its introduction into aqueous buffers from a DMSO stock.

Materials:

  • 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Aqueous buffers (pH 1.2, 4.5, 6.8)

  • 96-well microplates

  • Automated liquid handler (recommended)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity[5]

  • HPLC-UV system

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to corresponding wells of a new 96-well plate containing the pre-warmed (37 °C) aqueous buffers. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at a consistent speed for a defined period (e.g., 2 hours) at 37 °C.

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional but Recommended): To confirm the concentration in the supernatant, centrifuge the plate to pellet any precipitate. Carefully aspirate the supernatant and analyze the concentration using the validated HPLC-UV method.

Data Analysis: Plot the measured concentration (or turbidity) against the nominal concentration. The point at which the measured concentration plateaus or turbidity sharply increases indicates the kinetic solubility.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility.[13][14]

Objective: To determine the equilibrium concentration of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride in a saturated aqueous solution.

Materials:

  • 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride (solid powder)

  • Aqueous buffers (pH 1.2, 4.5, 6.8) and purified water

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • pH meter

  • HPLC-UV system

Methodology:

  • Addition of Excess Solid: Add an excess amount of solid 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride to a series of vials containing a known volume of each pre-warmed (37 °C) aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them in a shaker bath set to 37 °C. Agitate the samples for a sufficient duration to reach equilibrium. A common practice is to agitate for 24 hours, followed by a period of sedimentation (e.g., 1-2 hours) without agitation.[13] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, separate the solid phase from the supernatant. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be assessed and accounted for if significant.

  • pH Measurement: Measure the pH of the final saturated solution to confirm the equilibrium pH.[15]

  • Quantification: Accurately dilute an aliquot of the clear filtrate with an appropriate mobile phase and quantify the concentration of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride using the validated HPLC-UV method.

Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility at the measured equilibrium pH.

Data Presentation and Visualization

Clear presentation of solubility data is essential for interpretation and comparison.

Data Summary Table

All quantitative solubility data should be summarized in a table for easy reference.

Parameter pH 1.2 pH 4.5 pH 6.8 Purified Water
Kinetic Solubility (µg/mL) [Insert Data][Insert Data][Insert Data][Insert Data]
Thermodynamic Solubility (µg/mL) [Insert Data][Insert Data][Insert Data][Insert Data]
Equilibrium pH [Insert Data][Insert Data][Insert Data][Insert Data]
Visualizing Experimental Workflows

Graphviz diagrams can effectively illustrate the logical flow of the experimental protocols.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to buffer B Pre-warm to 37°C A->B C Agitate for 24-72h at 37°C B->C D Check for undissolved solid C->D E Centrifuge & Filter Supernatant D->E F Measure Equilibrium pH E->F G Quantify by HPLC-UV E->G Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare DMSO stock solution B Serial dilution in DMSO C Add to aqueous buffer (37°C) B->C D Incubate with shaking (2h) C->D E Measure turbidity (Nephelometry) D->E F Optional: Centrifuge & HPLC E->F

Caption: Workflow for Kinetic Solubility Determination.

Interpretation and Implications

The generated pH-solubility profile will be instrumental in several key areas of drug development:

  • Biopharmaceutics Classification System (BCS): The thermodynamic solubility data, specifically at the pH of lowest solubility within the 1.2-6.8 range, is a cornerstone for BCS classification. [8][9]This classification can potentially allow for biowaivers, reducing the need for in vivo bioequivalence studies.

  • Formulation Development: Understanding the solubility limits across the physiological pH range is critical for designing oral dosage forms. [13]For instance, if the solubility is significantly lower at the higher pH of the intestine, this could lead to precipitation and reduced absorption. This knowledge guides the selection of appropriate excipients and formulation technologies to enhance solubility, such as the use of co-solvents, surfactants, or amorphous solid dispersions. [16][17]* Preclinical and Clinical Studies: The solubility data informs the selection of appropriate vehicles for preclinical toxicology studies and the design of early-phase clinical formulations.

Conclusion

A thorough and accurate determination of the solubility profile of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride is not merely a data-gathering exercise; it is a fundamental step in de-risking a drug development program. By employing the robust, industry-standard protocols detailed in this guide, researchers can generate the high-quality data necessary to make informed decisions, optimize formulation strategies, and ultimately, enhance the probability of clinical success. The causality behind each experimental choice, from buffer selection to equilibration time, is designed to ensure a self-validating and scientifically sound investigation into this critical physicochemical property.

References

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). 2-(2-Piperazin-1-ylethylsulfanyl)pyrazine. [Link]

  • ChemBK. (n.d.). 2-(piperazin-1-ylmethyl)pyrazine. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • Kumar, L., & Kumar, A. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • IAPC Journals. (n.d.). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • Journal of Pharmaceutical Sciences. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

  • G.AMPHRAY LABORATORIES. (n.d.). Piperazine Dihydrochloride.docx. [Link]

  • Drug Discovery and Development. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. [Link]

  • U.S. Food and Drug Administration. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. [Link]

  • ResearchGate. (2024). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Scribd. (n.d.). USP 42 Description & Relative Solubility. [Link]

Sources

Methodological & Application

Purification of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride techniques

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification and Characterization of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

Abstract

This comprehensive application note provides detailed methodologies for the purification and characterization of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, a heterocyclic compound of significant interest in pharmaceutical research and development. The purity of such active pharmaceutical ingredients (APIs) and intermediates is paramount for accurate biological evaluation and regulatory compliance. This guide outlines two primary purification techniques: recrystallization for bulk material and column chromatography for achieving high-purity fractions. Furthermore, it establishes a self-validating system of analytical protocols, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis, to rigorously assess the purity, identity, and integrity of the final product. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar chemical entities.

Introduction and Physicochemical Profile

2-(Piperazin-1-ylmethyl)pyrazine hydrochloride belongs to the pyrazine and piperazine class of compounds, which are scaffolds found in numerous bioactive molecules.[1][2] The pyrazine ring is a key component in various approved drugs, while the piperazine moiety is a common feature in centrally active agents.[3][4] Given its structure, this compound serves as a valuable building block in drug discovery.

The successful synthesis of this molecule is often followed by the critical step of purification to remove unreacted starting materials, by-products, and residual solvents. The presence of such impurities can confound biological assay results and pose safety risks. Therefore, robust purification and characterization are non-negotiable steps in the development workflow.

Table 1: Physicochemical Properties of 2-(Piperazin-1-ylmethyl)pyrazine Hydrochloride

PropertyValueSource/Rationale
Molecular Formula C₉H₁₄N₄·xHClBased on chemical structure. The degree of salt formation (x) can vary but is often mono- or dihydrochloride.
Molecular Weight 178.24 g/mol (Free Base)Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for hydrochloride salts of organic bases.[5]
Solubility Freely soluble in water; soluble in methanol, ethanol; poorly soluble in non-polar solvents like diethyl ether and hexanes.Inferred from the properties of piperazine and the presence of the polar hydrochloride salt.[6]
Melting Point Not widely reported; expected to be a distinct, sharp melting point for the pure salt.Varies based on the specific salt form and purity.

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A preliminary analysis of the crude product (e.g., by TLC or ¹H NMR) is essential for devising an effective strategy.

G crude Crude Synthetic Product analysis1 Initial Purity Assessment (TLC, ¹H NMR) crude->analysis1 recryst Protocol 1: Bulk Purification via Recrystallization analysis1->recryst Major Impurities & Large Scale chrom Protocol 2: High-Purity Purification via Column Chromatography analysis1->chrom Minor, Close-Eluting Impurities & Small Scale analysis2 Purity & Identity Check (HPLC, TLC) recryst->analysis2 chrom->analysis2 analysis2->chrom Further Purification Needed final_product Purified Product (>98% Purity) analysis2->final_product Purity Goal Met

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying large quantities of solid material, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.

Rationale and Solvent Selection

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). As a hydrochloride salt, the target compound is polar. A common and effective technique is using a polar "solvent" in which the compound is soluble when hot, and a less polar "anti-solvent" to reduce its solubility and induce crystallization upon cooling.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent (Polar)Anti-Solvent (Less Polar)Rationale & Comments
Methanol Isopropanol (IPA) Methanol provides good solubility at elevated temperatures. IPA is miscible but reduces solubility effectively upon cooling.
Ethanol (95%) Acetone A classic combination. Acetone is a strong anti-solvent for many hydrochloride salts. A patent for piperazine purification highlights the utility of acetone in precipitating piperazine salts.[7]
Water Ethanol or Acetone Use if the compound is highly water-soluble. Caution: Water can be difficult to remove completely.
Step-by-Step Protocol
  • Dissolution: Place the crude 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum volume of the chosen hot solvent (e.g., methanol) required to fully dissolve the solid at or near the solvent's boiling point. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., isopropanol) dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the hot solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

For removing impurities with similar solubility profiles or for purifying smaller quantities to very high purity, silica gel column chromatography is effective.[8]

Rationale and Phase Selection
  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a suitable choice.

  • Mobile Phase (Eluent): The polarity of the eluent is critical. Given the polar nature of the hydrochloride salt, a polar solvent system is required. To mitigate peak tailing caused by the interaction of the basic piperazine nitrogens with acidic silica, a small amount of a basic modifier is often added to the eluent. A gradient elution (increasing polarity) is typically most effective.

    • Starting Eluent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) = 95 : 4.5 : 0.5 (v/v/v)

    • Ending Eluent System: DCM : MeOH : NH₄OH = 89.5 : 10 : 0.5 (v/v/v)

Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel ("dry loading") by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase, collecting fractions in test tubes.

  • Gradient Application: Gradually increase the proportion of methanol in the eluent to increase its polarity, which will elute more tightly bound compounds.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. Combine the fractions that contain the pure product.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove all traces of eluent.

Purity Assessment: A Self-Validating Analytical Workflow

No single analytical technique is sufficient to confirm both purity and identity. A combination of orthogonal methods provides a robust, self-validating assessment of the final product.

G product Purified Compound hplc hplc product->hplc Purity (%) nmr nmr product->nmr Structure & Solvents ms ms product->ms M.W. Verification mp mp product->mp Sharpness coa Certificate of Analysis (Identity, Purity, Integrity) hplc->coa nmr->coa ms->coa mp->coa

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity assessment.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the purified compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 5% B to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

    • Analysis: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • Expert Insight: Piperazine compounds can sometimes exhibit poor peak shape on standard C18 columns.[9] If issues arise, consider using a column with a different stationary phase or an alternative technique like Hydrophilic Interaction Liquid Chromatography (HILIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides unambiguous structural confirmation and can identify residual solvents.

  • Protocol:

    • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

    • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

    • Analysis:

      • Pyrazine Protons: Expect signals in the aromatic region (~8.0-9.0 ppm).[10]

      • Piperazine & Methylene Protons: Expect signals in the aliphatic region (~2.5-4.0 ppm).

      • Integration: The ratio of the integrated peak areas should correspond to the number of protons in the structure.

      • Impurities: The absence of significant unassigned peaks confirms high purity. Check for characteristic peaks of common solvents used in the synthesis and purification.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

    • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Interpretation: In positive ion mode (ESI+), expect to see the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₉H₁₅N₄⁺.

Melting Point Analysis

A simple, yet powerful indicator of purity. A pure crystalline compound will have a sharp and narrow melting range (typically < 2 °C).

  • Protocol:

    • Place a small amount of the finely ground, dry sample into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

    • Interpretation: A broad or depressed melting range compared to a reference standard indicates the presence of impurities.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2021). ScienceAsia, 47(1), 116-124. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules, 26(16), 4948. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). Molecules, 29(15), 3519. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2014). Journal of Liquid Chromatography & Related Technologies, 37(10), 1405-1415. Available at: [Link]

  • Martin, E. J. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). International Journal of Molecular Sciences, 25(5), 2631. Available at: [Link]

  • Britton, E. C., Horsley, L. H., & Kellom, D. B. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
  • Synthesis and Reactions of Some Pyrazine Derivatives. (1983). Journal of Heterocyclic Chemistry, 20(3), 755-758. Available at: [Link]

  • Synthesis of Piperazin-2-ones. (2023). Thieme Chemistry. Available at: [Link]

  • Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (2002). European Patent No. EP1256588A1.
  • Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. (1967). The Journal of Physical Chemistry, 71(6), 1646-1650. Available at: [Link]

  • ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (2015). ResearchGate. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2014). Journal of Agricultural and Food Chemistry, 62(42), 10438-10444. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 350-355. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2022). The Journal of Organic Chemistry, 87(23), 15487-15498. Available at: [Link]

  • Piperazine. (2024). Wikipedia. Available at: [Link]

  • Piperazine. PubChem. National Institutes of Health. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2015). Jurnal Teknologi, 77(31). Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

Sources

Application Notes & Protocols for Evaluating the Antimicrobial Activity of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of new classes of drugs capable of combating multidrug-resistant pathogens.[1][2] The failure of existing therapies has propelled medicinal chemists to explore novel molecular scaffolds that can serve as the foundation for next-generation antimicrobial agents. Among these, heterocyclic compounds are of paramount interest due to their diverse biological activities.[2] The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is recognized as a "privileged structure" in pharmacology.[1][3] Derivatives of piperazine have demonstrated a broad spectrum of activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the evaluation of novel piperazine derivatives. It offers not just procedural steps, but also the underlying scientific rationale for each protocol, ensuring a robust and reproducible assessment of antimicrobial efficacy.

Hypothesized Mechanism of Action: Disrupting the Microbial Fortress

While the exact mechanism can vary based on the specific substitutions on the piperazine ring, a predominant mode of action for many antimicrobial piperazine derivatives is the disruption of the microbial cytoplasmic membrane.[3][5] This action is often driven by the physicochemical properties of the molecule, which facilitate interaction with and insertion into the lipid bilayer of the microbial cell membrane.

Causality of the Mechanism: The cationic nature of the piperazine nitrogens at physiological pH can lead to a strong electrostatic interaction with the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[3][5] This initial binding is followed by the insertion of hydrophobic portions of the derivative into the lipid core of the membrane. This process compromises the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents (ions, metabolites, nucleic acids), dissipation of the membrane potential, and ultimately, cell death.[3][5] Some derivatives have also been investigated as potential inhibitors of key bacterial enzymes, such as enoyl-ACP reductase, which is vital for fatty acid synthesis.[6]

Hypothesized Mechanism of Action of Piperazine Derivatives cluster_extracellular Extracellular Space cluster_membrane Microbial Cytoplasmic Membrane cluster_intracellular Intracellular Space PD Piperazine Derivative Membrane Lipid Bilayer PD->Membrane 1. Electrostatic Interaction & Membrane Insertion Contents Ions, Metabolites, ATP, Nucleic Acids Membrane->Contents 2. Membrane Permeabilization & Structural Damage Death Cell Death Membrane->Death 4. Dissipation of Membrane Potential Contents->Death 3. Leakage of Cytoplasmic Contents

Caption: Hypothesized mechanism of membrane disruption by piperazine derivatives.

Quantitative Data Summary: A Comparative Overview

Effective data management is crucial for comparing the potency of newly synthesized compounds. The following table provides an illustrative summary of Minimum Inhibitory Concentration (MIC) values for a hypothetical series of novel piperazine derivatives against key pathogenic and quality control (QC) strains. This format allows for a clear and concise comparison of antimicrobial spectra.

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
PD-01 8 µg/mL16 µg/mL64 µg/mL>128 µg/mL
PD-02 4 µg/mL8 µg/mL32 µg/mL64 µg/mL
PD-03 128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL
PD-04 2 µg/mL4 µg/mL128 µg/mL32 µg/mL
Ciprofloxacin 0.5 µg/mL0.015 µg/mL0.25 µg/mLN/A
Fluconazole N/AN/AN/A2 µg/mL

Core Experimental Protocols

The following protocols are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and comparable data.[7][8][9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11] This protocol is the gold standard for quantitative susceptibility testing.

prep 1. Inoculum & Compound Prep plate 2. Serial Dilution in Plate prep->plate Stock solutions inoc 3. Inoculate Wells plate->inoc Diluted compounds incub 4. Incubate Plate (37°C, 18-24h) inoc->incub Final concentration read 5. Read Results Visually or with Plate Reader incub->read mic 6. Determine MIC read->mic Lowest concentration with no visible growth

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Media: Prepare cation-adjusted Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.[12][13] For fungi, use RPMI-1640 medium. Sterilize by autoclaving.

    • Compound Stock Solution: Prepare a stock solution of each piperazine derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and must be shown to not affect microbial growth.

    • Microplates: Use sterile 96-well, flat-bottom microtiter plates.

  • Inoculum Preparation:

    • Rationale: Standardizing the inoculum density is critical for reproducibility. A high inoculum can lead to falsely high MIC values.

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[14]

    • Prepare the final inoculum by diluting this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a microtiter plate row.

    • Prepare a 2x working stock of the piperazine derivative. Add 200 µL of this 2x stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Controls (Self-Validation):

      • Well 11 (Growth Control): Add 100 µL of MHB. This well will receive the inoculum but no compound. It must show turbidity after incubation.

      • Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no inoculum and no compound. It must remain clear.

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized inoculum (from step 2) to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the compound concentrations to their final test values.

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the piperazine derivative at which there is no visible growth (i.e., the first clear well). A plate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.

mic_plate 1. Use Completed MIC Plate subculture 2. Subculture from Clear Wells (MIC, 2x MIC, 4x MIC) mic_plate->subculture Identify MIC agar_plate 3. Spot onto Agar Plate subculture->agar_plate Transfer 10-100 µL incubate 4. Incubate Agar Plate (37°C, 18-24h) agar_plate->incubate count 5. Count Colonies incubate->count mbc 6. Determine MBC count->mbc Lowest concentration with ≥99.9% killing

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Methodology:

  • Source Plate: Use the 96-well plate from the completed MIC assay.

  • Subculturing:

    • Rationale: This step transfers bacteria from the liquid culture to a solid, antibiotic-free medium to assess viability. If the compound was only bacteriostatic, bacteria will regrow once removed from the inhibitory environment.

    • From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is defined as the lowest concentration of the piperazine derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control well.[15]

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of antimicrobial activity, distinguishing between concentration-dependent and time-dependent killing.[16][17]

setup 1. Prepare Cultures with Compound at various MICs (e.g., 0.5x, 1x, 2x, 4x MIC) incubate 2. Incubate Cultures with Shaking setup->incubate sample 3. Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample plate 4. Perform Serial Dilutions & Plate on Agar sample->plate count 5. Incubate & Count CFUs plate->count plot 6. Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow for performing a time-kill kinetics assay.

Step-by-Step Methodology:

  • Preparation:

    • Rationale: This experiment models the dynamic interaction between drug and microbe over a typical dosing interval.

    • Prepare flasks or tubes containing MHB with the piperazine derivative at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no compound.

    • Prepare a standardized bacterial inoculum as described in the MIC protocol (final density ~5 x 10⁵ CFU/mL).

  • Inoculation and Sampling:

    • Inoculate all flasks with the standardized bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from each flask. This is the baseline measurement.

    • Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).

    • Remove aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).[18]

  • Quantification of Viable Cells:

    • For each aliquot collected, perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto antibiotic-free agar plates.

    • Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis and Interpretation:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16] The plot will reveal whether killing is rapid and concentration-dependent or slow and time-dependent.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Piperazine based antimicrobial polymers: a review. PMC - NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Piperazine based antimicrobial polymers: a review. RSC Advances (RSC Publishing). [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. Clinical & Laboratory Standards Institute. [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone against Selected Human Pathogens. MDPI. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Time kill kinetics and antibiofilm activity. Bio-protocol. [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PMC - PubMed Central. [Link]

  • CLSI M100™ - Pediatric infectious diseases electronic library. pidlibrary.org. [Link]

  • Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Scientific Research Publishing. [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Development of Radioprotective Agents from Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Radioprotectors

Ionizing radiation (IR) exposure, a consequence of radiotherapy, occupational hazards, or nuclear incidents, poses a significant threat to human health by inducing cellular damage. The primary mechanisms of this damage involve the generation of reactive oxygen species (ROS) and the infliction of DNA double-strand breaks (DSBs), which can trigger catastrophic cellular events like apoptosis or carcinogenesis[1][2][3]. While radioprotective agents exist, the clinical utility of the current gold standard, amifostine, is hampered by significant side effects, including nausea, vomiting, and hypotension[4][5]. This underscores an urgent need for novel, effective, and less toxic countermeasures.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties and synthetic tractability[6][7]. Recent research has illuminated the potential of piperazine derivatives as a promising class of radioprotective agents. These compounds offer a versatile platform for structural modification to enhance efficacy and reduce toxicity, positioning them as next-generation alternatives to overcome the limitations of current options[4][5][8]. This guide provides a comprehensive overview of the principles and detailed protocols for the discovery and preclinical development of piperazine-based radioprotectors.

Part 1: Mechanistic Insights into Piperazine-Mediated Radioprotection

Understanding the mechanism of action is fundamental to rational drug design. Exposure to ionizing radiation initiates a cascade of damaging events, primarily through the radiolysis of water, which generates highly reactive free radicals, and by directly damaging cellular macromolecules, most critically, DNA[2][9]. Piperazine derivatives appear to counteract this damage through a multi-pronged approach.

  • Inhibition of Apoptosis: A key mechanism is the modulation of programmed cell death. Ionizing radiation triggers the intrinsic apoptotic pathway, often involving the upregulation of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis). Certain 1-(2-hydroxyethyl)piperazine derivatives are believed to interfere with the apoptotic machinery, potentially by interacting with the Bcl-2 family of proteins, which are central regulators of apoptosis, thereby preventing irradiated cells from dying[1].

  • Antioxidant Activity and ROS Scavenging: Many piperazine derivatives exhibit intrinsic antioxidant properties[10][11][12]. By scavenging the free radicals produced by IR, these compounds can neutralize the initial damaging species before they can interact with DNA, proteins, or lipids, thus mitigating oxidative stress[3]. The presence of specific functional groups, such as phenolic hydroxyls, can significantly enhance this activity[13].

  • Modulation of Damage Response Pathways: Some piperazine derivatives have been shown to influence cellular signaling pathways involved in the radiation response. For instance, the inhibition of NF-κB and COX-2 pathways by the piperazine derivative diethylcarbamazine has been linked to its radioprotective effects[4]. These pathways are involved in inflammation and cell survival, and their modulation can shift the cellular fate away from death.

  • Mitigation of DNA Damage: The ultimate measure of a radioprotector's efficacy is its ability to reduce permanent genetic damage. Effective piperazine derivatives have been shown to significantly decrease the frequency of dicentric chromosomes, a key biomarker of radiation exposure and DNA damage, in irradiated cells[4][5].

Below is a diagram illustrating the proposed mechanism of action for piperazine-based radioprotectors in the context of radiation-induced apoptosis.

G cluster_0 Cellular Response to Ionizing Radiation cluster_1 Apoptotic Signaling Cascade cluster_2 Therapeutic Intervention IR Ionizing Radiation ROS ROS Generation IR->ROS Water Radiolysis DNA_Damage DNA Double-Strand Breaks (DSBs) IR->DNA_Damage Direct Action ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Bcl2 Bcl-2 Family (Anti-apoptotic) PUMA->Bcl2 Inhibits BaxBak Bax/Bak Activation PUMA->BaxBak Activates Bcl2->BaxBak Inhibits Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Piperazine Piperazine Derivatives Piperazine->ROS Scavenges Piperazine->Bcl2 Modulates/ Stabilizes?

Caption: Proposed mechanism of radioprotection by piperazine derivatives.

Part 2: Drug Discovery and Preclinical Evaluation Workflow

The development of a novel radioprotective agent follows a structured, multi-stage process designed to identify potent and safe candidates. This workflow progresses from broad initial screening to detailed in vivo validation.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Validation Synthesis Synthesis of Piperazine Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT, WST-1) Synthesis->Cytotoxicity Efficacy Radioprotective Screen (e.g., Annexin V/PI) Cytotoxicity->Efficacy Mechanistic Mechanistic Assays (Antioxidant, γ-H2AX) Efficacy->Mechanistic SAR Structure-Activity Relationship (SAR) Mechanistic->SAR Lead_Opt Lead Optimization (Improve Potency/Safety) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement MTD Maximum Tolerated Dose (MTD) Study Lead_Opt->MTD Survival 30-Day Survival Study (Whole-Body Irradiation) MTD->Survival Hemo Hematological Analysis Survival->Hemo Candidate Preclinical Candidate Hemo->Candidate

Caption: Preclinical development workflow for piperazine-based radioprotectors.

Protocol 1: Synthesis of 1-(2-hydroxyethyl)piperazine Derivatives

Rationale: This protocol is based on a common synthetic route for generating a library of piperazine derivatives for screening[1]. The two-step process involves creating an epoxide intermediate from a substituted phenol, followed by alkylation of the 1-(2-hydroxyethyl)piperazine core. This method is versatile, allowing for various substitutions on the phenol ring to explore structure-activity relationships.

Materials:

  • Substituted phenol (e.g., 4-chloro-3-methylphenol)

  • Epibromohydrin

  • Piperidine (as catalyst)

  • 1-(2-hydroxyethyl)piperazine

  • Appropriate solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator and purification system (e.g., column chromatography)

Procedure:

Step 1: Synthesis of the Epoxide Intermediate (e.g., 2-((4-chloro-3-methylphenoxy)methyl)oxirane)

  • In a round-bottom flask, combine the substituted phenol (1 equivalent) with an excess of epibromohydrin (e.g., 3-5 equivalents).

  • Add a catalytic amount of piperidine.

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The solvent-free condition cited in some literature can be efficient[1].

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess epibromohydrin under reduced pressure using a rotary evaporator. The resulting crude intermediate can often be used in the next step without further purification[1].

Step 2: Alkylation of 1-(2-hydroxyethyl)piperazine

  • Dissolve the crude epoxide intermediate from Step 1 in a suitable solvent like ethanol.

  • Add 1-(2-hydroxyethyl)piperazine (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and evaporate the solvent in vacuo.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final piperazine derivative.

  • Characterize the final product using NMR and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity and Radioprotection Assessment

Rationale: The initial in vitro evaluation is a two-phase process. First, the intrinsic toxicity of the compounds must be determined to identify concentrations suitable for further testing. Second, the radioprotective potential is assessed by treating cells with a non-toxic concentration of the compound prior to irradiation and measuring the increase in cell viability compared to irradiated-only controls. Flow cytometry with Annexin V/PI staining is a robust method for this, as it distinguishes between viable, apoptotic, and necrotic cells[4].

Materials:

  • Human cell line (e.g., MOLT-4 lymphoblastic leukemia, or peripheral blood mononuclear cells - PBMCs)[4][5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Piperazine derivatives dissolved in DMSO (stock solution)

  • Phosphate-buffered saline (PBS)

  • Gamma irradiator (e.g., with a 137Cs or 60Co source)

  • Flow cytometer

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Procedure:

Part A: Cytotoxicity Assay (Determining IC50)

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/well).

  • Prepare serial dilutions of the piperazine derivatives in culture medium. Add these to the wells, ensuring the final DMSO concentration is non-toxic (typically ≤0.1%). Include a vehicle control (DMSO only).

  • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Assess cell viability using a standard method like MTT or WST-1 assay according to the manufacturer's protocol.

  • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software (e.g., GraphPad Prism).

Part B: Radioprotection Assay

  • Seed cells in culture plates or flasks.

  • Pre-treat the cells with non-toxic concentrations of the piperazine derivatives (e.g., 100 µM and 200 µM, based on cytotoxicity data) for 2 hours at 37°C[4]. Include three control groups: untreated/unirradiated, untreated/irradiated, and vehicle control/irradiated.

  • Expose the designated plates to a single dose of ionizing radiation (e.g., 2 Gy). Place control plates in the irradiator room without exposure.

  • Return all cells to the incubator and culture for 24 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer from the apoptosis kit.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Analyze the samples by flow cytometry. The population of viable cells is Annexin V-negative and PI-negative.

  • Quantify the percentage of viable cells in each group. A successful radioprotector will show a statistically significant increase in the viable cell population in the "compound + IR" group compared to the "IR only" group[4].

Compound Concentration (µM) % Viable Cells (No IR) % Viable Cells (2 Gy IR) Radioprotective Effect (%)
Control095.2 ± 2.155.4 ± 3.5N/A
Amifostine10093.8 ± 2.568.1 ± 2.9+12.7
Derivative 310096.1 ± 1.875.3 ± 3.1+19.9
Derivative 610095.5 ± 2.082.7 ± 2.4+27.3
Table 1: Example data from a flow cytometry-based radioprotection assay.
Protocol 3: DNA Damage Assessment (Dicentric Chromosome Assay)

Rationale: The Dicentric Chromosome Assay (DCA) is a gold-standard cytogenetic method for quantifying radiation-induced DNA damage. Dicentric chromosomes are aberrations formed from the fusion of two broken chromosomes and are highly specific to ionizing radiation. A reduction in their frequency in compound-treated cells is strong evidence of DNA protection[5].

Materials:

  • Human peripheral blood lymphocytes

  • Phytohemagglutinin (PHA)

  • Colcemid solution

  • Hypotonic KCl solution (0.075 M)

  • Carnoy's fixative (Methanol:Glacial Acetic Acid, 3:1)

  • Giemsa stain

  • Microscope with imaging software

Procedure:

  • Collect whole blood and treat with the piperazine derivative or vehicle control for 2 hours prior to irradiation (e.g., 2 Gy).

  • Culture the lymphocytes for 48 hours in the presence of PHA to stimulate cell division.

  • Arrest the cells in metaphase by adding Colcemid for the final 2-4 hours of culture.

  • Harvest the cells by centrifugation.

  • Gently resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate for 10-15 minutes at 37°C to swell the cells.

  • Fix the cells by adding freshly prepared, ice-cold Carnoy's fixative. Repeat the fixation step 2-3 times.

  • Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

  • Stain the slides with Giemsa solution.

  • Score at least 100-200 well-spread metaphases per sample under a bright-field microscope. Count the number of dicentric chromosomes.

  • Calculate the frequency of dicentrics per cell for each treatment group. A significant reduction in this frequency for the compound-treated group compared to the irradiated control indicates effective mitigation of DNA damage[5].

Protocol 4: In Vivo Radioprotection and Hematological Analysis

Rationale: An in vivo survival study is the most critical preclinical test for a potential radioprotector. Whole-body irradiation in mice leads to acute radiation syndrome (ARS), with the hematopoietic system being one of the most sensitive targets. Survival over 30 days is a standard endpoint. Monitoring hematological parameters provides direct insight into the protection of the bone marrow, a key determinant of survival[14][15].

Materials:

  • Laboratory mice (e.g., C57BL/6 or BALB/c)

  • Piperazine derivative formulated for in vivo administration (e.g., in saline or PBS)

  • Whole-body gamma irradiator

  • Equipment for blood collection (e.g., tail vein sampling)

  • Automated hematology analyzer

  • EDTA-coated microtubes

Procedure:

Part A: 30-Day Survival Study

  • Acclimatize animals according to institutional guidelines. Divide them into at least four groups: (1) Vehicle Control (no IR), (2) IR + Vehicle, (3) IR + Amifostine (positive control), (4) IR + Piperazine Derivative.

  • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before irradiation.

  • Expose the mice (groups 2, 3, and 4) to a lethal dose of whole-body irradiation (e.g., 7-8 Gy, which should be predetermined to be an LD50/30 to LD90/30 dose).

  • Monitor the animals daily for 30 days, recording survival, body weight, and clinical signs of radiation sickness.

  • Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test). A significant increase in the median survival time and overall survival percentage demonstrates in vivo efficacy.

Part B: Hematological Analysis

  • Use a separate cohort of animals with the same treatment groups as in Part A.

  • Collect peripheral blood samples (e.g., ~50 µL) from the tail vein at multiple time points post-irradiation (e.g., Day 0, 7, 14, 21, and 30).

  • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Analyze the samples immediately using a calibrated automated hematology analyzer to determine counts for white blood cells (WBC), red blood cells (RBC), platelets (PLT), and hemoglobin (HGB) concentration[16][17].

  • Plot the changes in each parameter over time. A successful radioprotector will mitigate the radiation-induced nadir (lowest point) and accelerate the recovery of these cell populations compared to the irradiated-only group.

Parameter Group Day 0 (Baseline) Day 14 (Nadir) Day 30 (Recovery)
WBC (x109/L) IR + Vehicle8.50.43.1
IR + Derivative 68.71.87.5
Platelets (x109/L) IR + Vehicle110095450
IR + Derivative 61080350980
Table 2: Example data showing mitigation of radiation-induced hematopoietic injury.

Conclusion and Future Directions

The development of radioprotective agents from piperazine derivatives represents a highly promising avenue of research. Studies have identified lead compounds with enhanced efficacy and reduced toxicity compared to existing agents like amifostine[4][15]. The systematic workflow outlined here, from chemical synthesis through detailed in vitro and in vivo protocols, provides a robust framework for identifying and validating clinical candidates.

Future work should focus on detailed mechanistic studies to fully elucidate the signaling pathways involved, as this will enable more targeted drug design[4]. Further optimization of lead compounds to improve their pharmacokinetic profiles and oral bioavailability is also a critical next step. Ultimately, successful preclinical candidates identified through these protocols can advance towards evaluation in larger animal models and, eventually, clinical trials, with the goal of providing a safer and more effective means of protecting individuals from the harmful effects of ionizing radiation.

References

  • Chmil, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. Available at: [Link]

  • Filipova, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 532. Available at: [Link]

  • Filipova, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 532. Available at: [Link]

  • He, Y., et al. (2023). Radioprotective countermeasures for radiation injury (Review). Experimental and Therapeutic Medicine, 26(5), 529. Available at: [Link]

  • Manjula, S.N., et al. (2018). Natural radioprotectors and their impact on cancer drug discovery. Radiation Oncology Journal, 36(4), 263-277. Available at: [Link]

  • Filipova, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. ResearchGate. Available at: [Link]

  • Javadi, A., & Nikhbakht, M. R. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. Journal of Applied Biotechnology Reports. Available at: [Link]

  • Chmil, V., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. Europe PMC. Available at: [Link]

  • Filipova, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. PubMed. Available at: [Link]

  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. Available at: [Link]

  • Epperly, M.W., et al. (2014). Screening of Antimicrobial Agents for In Vitro Radiation Protection and Mitigation Capacity, Including those Used in Supportive Care Regimens for Bone Marrow Transplant Recipients. Radiation Research, 182(5), 507-518. Available at: [Link]

  • Georgieva, M., et al. (2016). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Macedonian Pharmaceutical Bulletin, 62(1), 29-36. Available at: [Link]

  • Javadi, A., & Nikhbakht, M. R. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. ResearchGate. Available at: [Link]

  • Azizova, T.V., et al. (2020). Hematological changes in descendants of animals irradiated in different doses. ResearchGate. Available at: [Link]

  • Schultz, J., et al. (2017). Radioprotective agents to prevent cellular damage due to ionizing radiation. Journal of Translational Medicine, 15(1), 248. Available at: [Link]

  • E.I., A., et al. (2010). Modelling hematological parameters after total body irradiation. Strahlentherapie und Onkologie, 186(1), 48-54. Available at: [Link]

  • Al-Ghorbani, M., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Qin, B., et al. (2020). Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Patel, N. B., et al. (2023). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Available at: [Link]

  • Chmil, V., et al. (2023). Rational Design, Synthesis and Evaluation of Piperazine Derivatives as Promising Radioprotective Agents: Toward Next-Generation Alternatives to Amifostine. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyrazin-2-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(pyrazin-2-ylmethyl)piperazine. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges associated with the nucleophilic substitution reaction between 2-(chloromethyl)pyrazine and piperazine. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your yield of the desired monosubstituted product, and effectively manage the formation of the primary byproduct, 1,4-bis(pyrazin-2-ylmethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the reaction between 2-(chloromethyl)pyrazine and piperazine, and why does it form?

A1: The primary and most common byproduct is 1,4-bis(pyrazin-2-ylmethyl)piperazine . This disubstituted product forms because piperazine is a symmetrical diamine with two nucleophilic secondary amine groups (-NH). After the first nucleophilic attack on 2-(chloromethyl)pyrazine to form the desired monosubstituted product, 1-(pyrazin-2-ylmethyl)piperazine, the remaining -NH group on the piperazine ring is still nucleophilic. It can react with a second molecule of 2-(chloromethyl)pyrazine, leading to the formation of the disubstituted byproduct. The control of stoichiometry is therefore critical to minimize this subsequent reaction.

Q2: What is a typical yield for the desired monosubstituted product, 1-(pyrazin-2-ylmethyl)piperazine?

A2: Yields can vary significantly based on reaction conditions. However, by employing an excess of piperazine (typically 3 to 5 equivalents), yields for the monosubstituted product can generally be expected in the range of 60-80% after purification. Without stoichiometric control, the yield of the desired product will be substantially lower due to the competitive formation of the disubstituted byproduct.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring.[1] A suitable solvent system (e.g., dichloromethane/methanol, 9:1 v/v, with a small amount of ammonia) will allow for the separation of the starting materials, the monosubstituted product, and the disubstituted byproduct. The disubstituted byproduct is significantly less polar than the monosubstituted product and will have a higher Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2][3][4]

Troubleshooting Guide

Problem 1: My final product is contaminated with a significant amount of a less polar impurity, leading to low yields of the desired compound.

  • Likely Cause: You are likely forming a substantial amount of the 1,4-bis(pyrazin-2-ylmethyl)piperazine byproduct. This occurs when the molar ratio of 2-(chloromethyl)pyrazine to piperazine is too high (e.g., 1:1 or greater). The initially formed monosubstituted product successfully competes with piperazine for the remaining electrophile.

  • Solution & Scientific Rationale:

    • Adjust Stoichiometry: The most effective way to suppress the formation of the disubstituted byproduct is to use a significant molar excess of piperazine. A ratio of 1 equivalent of 2-(chloromethyl)pyrazine to 3-5 equivalents of piperazine is recommended. This ensures that a molecule of 2-(chloromethyl)pyrazine is statistically more likely to encounter a piperazine molecule than a molecule of the already-formed monosubstituted product.

    • Slow Addition: Adding the 2-(chloromethyl)pyrazine solution dropwise to the solution of piperazine over an extended period can help maintain a high effective concentration of piperazine throughout the reaction, further favoring monosubstitution.

Problem 2: The reaction is sluggish, and TLC analysis shows a significant amount of unreacted 2-(chloromethyl)pyrazine even after several hours.

  • Likely Cause 1: Insufficient Base: If you are using piperazine dihydrochloride or another salt form, an adequate amount of base is required to liberate the free amine for it to act as a nucleophile.[5]

  • Likely Cause 2: Low Temperature: While higher temperatures can promote the disubstitution reaction, excessively low temperatures may slow down the desired monosubstitution to an impractical rate.

  • Solution & Scientific Rationale:

    • Ensure Free Base Piperazine: If starting with a piperazine salt, ensure at least two equivalents of a suitable base (e.g., triethylamine, potassium carbonate) are added to deprotonate the piperazine and neutralize the HCl generated during the reaction.

    • Optimize Temperature: The reaction is typically run at room temperature to a gentle reflux. If the reaction is slow at room temperature, gradually increasing the temperature to 40-50 °C can increase the reaction rate without significantly promoting the formation of the disubstituted byproduct, especially if an excess of piperazine is used.

Problem 3: Purification by column chromatography is difficult, with poor separation between the product and the disubstituted byproduct.

  • Likely Cause: The polarity difference between the monosubstituted and disubstituted products may not be sufficient for easy separation with a standard silica gel column, especially if the byproduct is present in a large quantity.

  • Solution & Scientific Rationale:

    • Acid Wash Extraction: Before chromatography, perform a liquid-liquid extraction. The monosubstituted product has a free secondary amine and is more basic than the disubstituted product (which has two tertiary amines). A carefully controlled acidic wash (e.g., with dilute HCl) can selectively protonate and extract the desired product into the aqueous layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the purified product.

    • Optimize Chromatography Conditions: Use a less polar solvent system to increase the separation on the silica gel column. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve resolution. For example, start with 100% dichloromethane and slowly introduce methanol. Adding a small percentage of triethylamine (0.5-1%) to the eluent can deactivate the acidic sites on the silica gel and prevent peak tailing of the amine products.

Mechanistic Insights

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of piperazine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyrazine ring and displacing the chloride leaving group.

Formation of Desired Monosubstituted Product

G cluster_reactants Reactants cluster_product Product Formation Piperazine Piperazine (Nucleophile) TS1 Transition State Piperazine->TS1 S_N2 Attack PyrazineCl 2-(chloromethyl)pyrazine (Electrophile) PyrazineCl->TS1 Product 1-(Pyrazin-2-ylmethyl)piperazine (Desired Product) TS1->Product HCl HCl TS1->HCl G cluster_reactants Reactants for Byproduct Formation cluster_byproduct Byproduct Formation Product 1-(Pyrazin-2-ylmethyl)piperazine (Now a Nucleophile) TS2 Transition State Product->TS2 Second S_N2 Attack PyrazineCl 2-(chloromethyl)pyrazine (Electrophile) PyrazineCl->TS2 Byproduct 1,4-bis(Pyrazin-2-ylmethyl)piperazine (Byproduct) TS2->Byproduct HCl2 HCl TS2->HCl2 G cluster_good Good Progress cluster_bad Issues Detected start Reaction Start check_tlc Monitor by TLC after 2h start->check_tlc good_progress Clean conversion to product spot check_tlc->good_progress Desired product forming cleanly issue Identify Issue check_tlc->issue Problem observed continue_rxn Continue monitoring until SM is consumed good_progress->continue_rxn workup Proceed to Workup & Purification continue_rxn->workup slow_rxn Slow/No Reaction issue->slow_rxn SM persists byproduct Significant Byproduct Spot issue->byproduct High Rf spot prominent fix_slow Action: Check base addition. Consider gentle heating (40°C). slow_rxn->fix_slow fix_byproduct Action: Re-evaluate stoichiometry. Ensure >3 eq. piperazine. Use slow addition. byproduct->fix_byproduct fix_slow->check_tlc Re-evaluate fix_byproduct->start Restart with new conditions

Sources

Technical Support Center: Mastering the Selective Mono-alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective mono-alkylation of piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical chemical transformation. The inherent symmetry of piperazine, with its two equally reactive secondary amine nitrogens, presents a significant synthetic challenge: achieving selective N-mono-alkylation while minimizing the formation of the undesired N,N'-di-alkylated by-product.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges in your laboratory.

The Core Challenge: Mono- vs. Di-alkylation

The primary hurdle in piperazine alkylation is the similar reactivity of the two nitrogen atoms. Once the first alkylation occurs, the resulting mono-substituted piperazine is often still reactive enough to undergo a second alkylation, leading to a mixture of products that can be difficult to separate.[1][2] The key to success lies in strategically manipulating the reaction conditions to favor the formation of the mono-alkylated product.

Troubleshooting and Strategic Approaches

This section is structured around the primary strategies for controlling mono-alkylation. Each approach has its own set of advantages and potential pitfalls.

Strategy 1: The Protecting Group Approach

This is a robust and widely used method that offers a high degree of control by temporarily blocking one of the piperazine nitrogens.[2] The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[2][3]

Frequently Asked Questions (FAQs) - Protecting Groups

  • Q: My Boc-protection of piperazine is giving low yields. What's going wrong?

    • A: Low yields in Boc protection are often due to the formation of the di-Boc protected piperazine or incomplete reaction. A common procedure involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to a solution of piperazine in a solvent like dichloromethane (DCM).[3] Using a precise stoichiometry of piperazine to Boc₂O (often a slight excess of piperazine) is crucial. Ensure your piperazine is of high purity and dry.

  • Q: I'm having trouble removing the Boc group after alkylation. What are the best conditions?

    • A: The Boc group is typically removed under acidic conditions. The most common method is treatment with an acid like trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in a solvent like dioxane or ethanol.[3] If your final product is acid-labile, you may need to consider an alternative protecting group that can be removed under different conditions.

  • Q: Are there other useful protecting groups besides Boc?

    • A: Yes, other protecting groups such as formyl or acetyl can also be employed.[3] The choice of protecting group will depend on the overall synthetic route and the stability of your molecules to the deprotection conditions.

Workflow for Boc-Protected Mono-alkylation

cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Piperazine C Mono-Boc-Piperazine A->C DCM, stir 22h B Boc₂O B->C F N-Alkyl-N'-Boc-Piperazine C->F Acetonitrile, reflux D Alkylating Agent (R-X) D->F E Base (e.g., K₂CO₃) E->F H Mono-alkylated Piperazine F->H G Acid (e.g., HCl) G->H

Caption: Workflow for mono-alkylation using a Boc protecting group.

Experimental Protocol: Synthesis of 1-Boc-piperazine [3]

  • Dissolve piperazine (3.44 g, 39.9 mmol) in dichloromethane (DCM, 100 mL).

  • Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 4.37 g, 20.0 mmol) in DCM (50 mL).

  • Add the Boc₂O solution to the piperazine solution dropwise over a period of three hours with stirring.

  • Allow the reaction mixture to stir for 22 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Add water (100 mL) to the residue. The di-Boc-piperazine by-product is insoluble and can be removed by filtration.

  • Extract the aqueous solution with DCM (3 x 100 mL).

  • Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to afford the mono-Boc-piperazine product.

Strategy 2: Utilizing a Large Excess of Piperazine

This method relies on statistical probability to favor the reaction of the alkylating agent with the more abundant unreacted piperazine over the mono-alkylated product. It is a simpler, one-pot approach but necessitates an efficient purification strategy.[3]

Frequently Asked Questions (FAQs) - Excess Piperazine

  • Q: I used a large excess of piperazine, but I'm still getting significant amounts of the di-alkylated product. How can I improve selectivity?

    • A: To improve selectivity, ensure a sufficiently large excess of piperazine (4-10 equivalents or more). Also, consider slow, dropwise addition of the alkylating agent to the piperazine solution. This maintains a low concentration of the alkylating agent, further favoring reaction with the excess piperazine.[3]

  • Q: What is the best way to remove the excess piperazine after the reaction?

    • A: Excess piperazine can be challenging to remove. Several methods can be employed:

      • Acid-base extraction: Carefully adjust the pH of the aqueous phase during workup. Piperazine is more basic than many mono-alkylated products, which can sometimes be exploited for separation.

      • Distillation/Sublimation: If your product is not volatile, excess piperazine can sometimes be removed by vacuum distillation or sublimation.[4]

      • Boc protection post-reaction: After the alkylation, you can add a stoichiometric amount of Boc₂O to protect the remaining unreacted piperazine and your mono-alkylated product. The resulting Boc-protected compounds are often easier to separate chromatographically.[3]

Troubleshooting Decision Tree for Excess Piperazine Method

Start Reaction Complete CheckPurity Check TLC/NMR for Di-alkylation Start->CheckPurity HighDi High Di-alkylation CheckPurity->HighDi Yes LowDi Acceptable Mono/Di Ratio CheckPurity->LowDi No IncreaseExcess Increase Piperazine Excess (>5 eq) HighDi->IncreaseExcess Purification Proceed to Purification LowDi->Purification SlowAddition Slowly Add Alkylating Agent IncreaseExcess->SlowAddition SlowAddition->Start WorkupIssue Difficulty Removing Excess Piperazine? Purification->WorkupIssue AcidWash Optimize Acid Wash WorkupIssue->AcidWash Yes BocPost Post-reaction Boc Protection & Chromatography WorkupIssue->BocPost Yes Distill Vacuum Distillation/ Sublimation WorkupIssue->Distill Yes Success Pure Mono-alkylated Product WorkupIssue->Success No AcidWash->Purification BocPost->Purification Distill->Purification

Caption: Troubleshooting guide for the excess piperazine method.

Strategy 3: The Piperazine Monosalt Approach

By protonating one of the piperazine nitrogens to form a monosalt (e.g., piperazine monohydrochloride), its nucleophilicity is significantly reduced. This directs the alkylation to the remaining free nitrogen.[1][2][4] This method provides a good balance of simplicity and selectivity.

Frequently Asked Questions (FAQs) - Monosalt Method

  • Q: How do I prepare piperazine monohydrochloride in situ?

    • A: You can prepare it by adding one equivalent of concentrated HCl to a suspension of piperazine in a solvent like ethanol until a clear solution is formed.[4] Alternatively, you can react free piperazine with piperazine dihydrochloride.[2]

  • Q: My reaction is very slow when using the monosalt. How can I increase the reaction rate?

    • A: The reduced nucleophilicity of the monosalt can lead to slower reaction times.[3] You can try heating the reaction mixture. If using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide (Finkelstein conditions) can increase the rate by forming the more reactive alkyl iodide in situ.[5] For less reactive alkylating agents, heterogeneous catalysis with supported metal ions has also been shown to be effective.[2]

  • Q: My product is water-soluble and difficult to extract during workup. What should I do?

    • A: The product is likely in its protonated (salt) form.[3] After removing the solvent, dissolve the residue in water and carefully basify the solution with a base like sodium carbonate or sodium hydroxide to a pH of 11-12.[4] This will deprotonate your product, making it extractable with an organic solvent like chloroform or dichloromethane.[4]

Table 1: Comparison of Mono-alkylation Strategies

StrategyAdvantagesDisadvantagesBest For
Protecting Group High selectivity, clean reactions, broad substrate scope.Multi-step process, adds cost and time.[2]Complex molecules, when high purity is critical from the outset.
Excess Piperazine Simple, one-pot procedure.Can lead to di-alkylation, difficult purification.[2]Simpler alkylating agents, when a robust purification method is available.
Monosalt Good selectivity, one-pot, cost-effective.Slower reaction rates, potential solubility issues during workup.[3][4]A good general method, especially for reactive alkylating agents.
Flow Chemistry Excellent control over stoichiometry, high selectivity, rapid optimization.[3]Requires specialized equipment.Scale-up and process optimization.
Strategy 4: Continuous Flow Chemistry

Flow chemistry offers exceptional control over reaction parameters, making it a powerful tool for selective mono-alkylation. By precisely controlling the stoichiometry (maintaining a 1:1 ratio) and residence time in a continuous flow reactor, the formation of the di-alkylated product can be significantly suppressed.[3]

Frequently Asked Questions (FAQs) - Flow Chemistry

  • Q: Is flow chemistry suitable for small-scale laboratory synthesis?

    • A: Absolutely. While often associated with large-scale production, flow chemistry is excellent for small-scale synthesis, rapid reaction optimization, and library generation. The small reactor volumes minimize waste and improve safety.

  • Q: What is a basic setup for piperazine mono-alkylation in flow?

    • A: A simple setup would consist of two syringe pumps, a T-mixer, and a heated coil reactor. One pump would deliver a solution of piperazine, and the other a solution of the alkylating agent. The solutions are mixed at the T-junction and then flow through the heated coil where the reaction occurs. The product is then collected at the outlet.[3]

Conceptual Flow Chemistry Setup

PumpA Pump A (Piperazine Solution) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Alkylating Agent Sol.) PumpB->Mixer Reactor Heated Coil Reactor Mixer->Reactor Collector Product Collection Reactor->Collector

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of inconsistent results in biological assays. Biological systems are inherently more variable than chemical ones, a fact that necessitates robust assay design, meticulous execution, and a systematic approach to troubleshooting.[1][2] This document provides a structured, question-and-answer-based framework to help you diagnose and resolve variability, ensuring the reliability and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and immediately observable issues. These are the critical first checks to perform when an assay run yields unexpected variability.

Q1: My assay results are highly variable between replicate wells (high Intra-Assay %CV). What are the immediate things to check?

A1: High coefficient of variation (%CV) between technical replicates is one of the most frequent issues and almost always points to a technical error in the liquid handling or plate processing steps.[3][4] The goal for most immunoassays is a %CV of less than 20%.[4]

Causality: Inconsistent volumes or concentrations across replicate wells mean that the biological reactions do not occur under identical conditions, leading directly to scattered results.

Immediate Troubleshooting Steps:

  • Review Pipetting Technique: Inconsistent pipetting is the primary culprit.[3] Ensure you are using a calibrated pipette and that your technique is consistent for all wells (e.g., consistent speed, immersion depth, and pre-wetting of tips).

  • Check for Bubbles: Air bubbles in wells will alter the path length of light in absorbance-based assays or displace liquid, leading to erroneous readings.[4] Visually inspect the plate before reading and gently pop any bubbles with a clean pipette tip.

  • Ensure Proper Mixing: Inadequately mixed reagents or samples can lead to concentration gradients within the stock tube and, consequently, inconsistent dispensing into replicate wells. Vortex or gently invert all reagents and samples before pipetting.

  • Verify Washer Performance: If using an automated plate washer, ensure all ports are dispensing and aspirating uniformly. Clogged or malfunctioning ports are a common source of well-to-well variability.[4]

  • Look for "Edge Effects": If the variability is most pronounced in the outer wells of the plate, you are likely experiencing an "edge effect." See the detailed guide on this topic in Part 3.

Q2: I'm seeing significant day-to-day or experiment-to-experiment variability (high Inter-Assay %CV). Where should I start looking?

A2: High inter-assay variability points to a systemic issue that changes between experimental runs. This could be related to reagents, environmental conditions, or the biological system itself.

Causality: A change in one of the core components of the assay (reagents, cells, environment) between runs will shift the entire dose-response curve, leading to different results even with identical controls.

Immediate Troubleshooting Steps:

  • Reagent Preparation and Storage: Are reagents being prepared fresh for each run? If not, improper storage or multiple freeze-thaw cycles could be degrading critical components.[5] Always aliquot reagents into single-use volumes after initial preparation.

  • Cell Culture Conditions (for cell-based assays): This is a major source of variability. Ensure that the cell passage number, confluency at the time of plating, and growth medium (including serum lot) are consistent for every experiment. It is best practice to use a well-characterized cell bank.[6]

  • Incubation Times and Temperatures: Minor deviations in incubation steps, especially if they are temperature-sensitive, can have a large impact. Use a calibrated incubator and a precise timer for all steps.

  • Control Charting: Monitor the performance of your assay controls over time using a simple control chart. This will help you identify if the assay is slowly "drifting" or if there was an abrupt change in performance. This is a foundational principle of Statistical Process Control (SPC).[7]

Q3: My positive and/or negative controls are not performing as expected. What does this indicate?

A3: Control failure is a clear sign that the assay is not performing within its validated parameters. The specific type of failure provides important diagnostic clues.

Causality: Controls are the internal standard for an assay run. Their failure invalidates the results for the unknown samples because there is no reliable reference for comparison.

  • Low Positive Control Signal: This suggests a loss of signal generation.

    • Potential Causes: Degraded enzyme/substrate, expired critical reagent, incorrect antibody concentration, or insufficient incubation time.

  • High Negative Control Signal (High Background): This indicates non-specific binding or signal generation.

    • Potential Causes: Insufficient washing, cross-reactivity of antibodies, contaminated reagents, or incorrect blocking buffer concentration.[8]

  • Both Controls Out of Specification: This often points to a fundamental error in the assay setup, such as incorrect reagent preparation, incorrect incubation temperatures, or a problem with the plate reader.

Q4: I suspect a critical reagent is failing. How can I confirm this?

A4: The stability and consistency of critical reagents (e.g., antibodies, enzymes, cell culture media, reference standards) are paramount. A systematic approach is needed to confirm a reagent issue.

Causality: A degraded or incorrectly formulated reagent will not produce the expected biological or chemical reaction, leading to a loss of signal, increased background, or a complete failure of the assay.

Protocol: Simple Reagent Qualification

  • Obtain a New Lot: Source a new, validated lot of the suspect reagent.

  • Prepare Both in Parallel: Prepare working dilutions of both the "old" (suspect) and "new" reagent lots according to the standard protocol.

  • Run a Head-to-Head Comparison: On the same plate, run the assay using both the old and new reagents. This experiment should include your standard positive and negative controls.

  • Analyze the Results:

    • If the assay performs as expected with the "new" reagent but fails with the "old" reagent, you have confirmed the old reagent is the source of the problem.

    • If the assay fails with both reagents, the issue lies elsewhere in the workflow.

Part 2: Systematic Troubleshooting Workflow

When initial checks do not resolve the issue, a more structured approach is necessary. This workflow helps to logically narrow down the potential sources of variability.

TroubleshootingWorkflow Start Inconsistent Results Observed (High %CV, Control Failure) DefineProblem Define the Problem: Intra-Assay (within plate) or Inter-Assay (between plates)? Start->DefineProblem IntraAssay Intra-Assay Variability DefineProblem->IntraAssay Within Plate InterAssay Inter-Assay Variability DefineProblem->InterAssay Between Plates Pipetting Check Pipetting Technique & Calibration IntraAssay->Pipetting ReagentStability Assess Reagent Stability (Lot #, Freeze/Thaw, Expiration) InterAssay->ReagentStability Washer Verify Plate Washer Performance Pipetting->Washer EdgeEffect Investigate Edge Effects Washer->EdgeEffect ReagentPrepIntra Review Reagent Mixing & Addition Order EdgeEffect->ReagentPrepIntra DOE Problem Persists? Consider Design of Experiments (DOE) to Identify Factor Interactions ReagentPrepIntra->DOE CellHealth Evaluate Cell Health (Passage #, Confluency, Viability) ReagentStability->CellHealth Environment Check Environmental Controls (Incubator Temp/CO2, Humidity) CellHealth->Environment SOP Review SOP for Deviations Environment->SOP SOP->DOE Resolve Problem Identified & Resolved DOE->Resolve

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Part 3: In-Depth Troubleshooting Guides
Guide A: Root Causes of Assay Variability

Understanding the fundamental sources of variability is key to preventing issues before they arise.

SourcesOfVariability TotalVariability Total Assay Variability Biological Biological System TotalVariability->Biological Technical Technical Execution TotalVariability->Technical Environmental Environmental & Equipment TotalVariability->Environmental CellLine Cell Line Instability (Passage, Genetics) Biological->CellLine Reagents Reagent Integrity (Lot-to-Lot, Stability) Biological->Reagents Sample Sample Quality (Handling, Matrix Effects) Biological->Sample Pipetting Pipetting Error (Accuracy, Precision) Technical->Pipetting Timing Inconsistent Timing Technical->Timing Washing Washing Steps Technical->Washing DataAnalysis Data Analysis (Curve Fitting, Outliers) Technical->DataAnalysis Temperature Temperature Fluctuations Environmental->Temperature Humidity Humidity & Evaporation Environmental->Humidity Equipment Equipment Calibration (Pipettes, Readers, Incubators) Environmental->Equipment

Caption: The primary sources contributing to total biological assay variability.

Analyst/Operator Variability

  • Q: How can I minimize variability between different scientists?

  • A: Operator variability is a significant factor.[9] Minimizing it requires robust training and standardized procedures.

    • Standard Operating Procedures (SOPs): A detailed, unambiguous SOP is essential. All analysts must be trained on and adhere to the same protocol.

    • Pipette Technique Certification: Ensure all analysts are trained on proper pipetting technique. Regular verification of their technique can be beneficial.

    • Automation: Where possible, automating liquid handling steps can dramatically reduce operator-induced variability.

Best Pipetting PracticeRationale (Causality)
Pre-wetting Coats the inside of the tip with a thin film of liquid, reducing variability from evaporation or surface tension effects on the first dispense.
Consistent Immersion Depth Minimizes liquid adhering to the outside of the tip, ensuring only the set volume is aspirated.
Slow, Smooth Plunger Action Prevents aspiration of air bubbles and splashing of liquid, ensuring the full volume is drawn and dispensed accurately.
Use Calibrated Pipettes Ensures the mechanical action of the pipette corresponds to the correct volume. Annual calibration is standard, with more frequent in-house checks recommended.[10][11]

Reagent & Consumable Integrity

  • Q: How do I ensure my reagents are not the source of the problem?

  • A: Implement a reagent lifecycle management process.

    • Lot Qualification: Never assume a new lot of a critical reagent (e.g., fetal bovine serum, antibodies) will perform identically to the last. Qualify each new lot against the old lot before putting it into routine use.

    • Stability Testing: Reagent stability should be understood.[5] For reagents prepared in-house, perform stability studies to define acceptable storage conditions and shelf-life.

    Protocol: Freeze-Thaw Stability Study

    • Prepare a homogenous pool of the reagent or sample.

    • Divide the pool into multiple aliquots.

    • Analyze several aliquots immediately (this is your T=0 baseline).

    • Freeze the remaining aliquots under standard conditions (e.g., -80°C).

    • At set intervals (e.g., after 1, 2, and 3 freeze-thaw cycles), thaw aliquots and analyze them alongside a freshly thawed T=0 aliquot.

    • The reagent is considered stable if the results after freeze-thaw cycles are within a predefined acceptance criterion (e.g., ±15%) of the T=0 baseline.[5]

Cellular & Biological Systems

  • Q: My cell-based assay is inconsistent. What are the common biological causes?

  • A: The health and state of your cells are critical variables.

    • Cell Banking: The foundation of a reproducible cell-based assay is a robust cell banking system. Create a Master Cell Bank (MCB) and multiple Working Cell Banks (WCBs).[6][12] All experiments should be run from the same WCB, and cells should not be cultured beyond a defined passage number.

    • Cell Health: Only use cells that are healthy and in the logarithmic growth phase. Over-confluent or stressed cells will respond differently to stimuli.

    • Mycoplasma Contamination: This common and often invisible contamination can dramatically alter cell metabolism and response. Regularly test your cell cultures for mycoplasma.

Plate-Based Assay Issues

  • Q: I'm seeing strange patterns on my 96-well plates (e.g., "edge effects"). How can I fix this?

  • A: The "edge effect" is a well-documented phenomenon where the outer wells of a microplate behave differently from the inner wells, primarily due to increased evaporation and temperature gradients.[13][14][15][16][17]

    • Cause - Evaporation: During long incubations, media evaporates more quickly from the outer wells, increasing the concentration of salts and other components, which can stress or kill cells.[16][17]

    • Cause - Temperature: The outer wells reach the incubator's target temperature faster than the inner wells, which can affect temperature-sensitive biological reactions.[15]

    • Solutions:

      • Moat/Buffer Zone: The simplest solution is to not use the outer 36 wells for experimental samples. Fill these wells with sterile PBS or media to create a humidity buffer.[13]

      • Use Specialized Plates: Some plates are designed with built-in moats to be filled with liquid.[13]

      • Proper Sealing: Use sealing tapes or films to minimize evaporation. For cell-based assays, use breathable films that allow for gas exchange.[16]

      • Equilibration: Always allow plates and reagents to come to room temperature before starting the assay to minimize thermal gradients.

Guide B: Advanced Strategies & Long-Term Monitoring

Design of Experiments (DOE)

  • Q: How can I use DOE to systematically identify and fix sources of variability?

  • A: When multiple factors could be contributing to variability, a Design of Experiments (DOE) approach is far more efficient than changing one factor at a time. DOE allows you to simultaneously vary multiple factors (e.g., incubation time, cell density, antibody concentration) to understand not only their individual effects but also their interactions.[18][19][20] According to USP <1033>, DOE is a recommended approach for assessing assay robustness during validation.[18]

Statistical Process Control (SPC)

  • Q: How do I monitor my assay's performance over time to catch problems early?

  • A: Statistical Process Control (SPC) is a method for monitoring, controlling, and improving a process over time by using statistical tools.[7][21][22][23] For a biological assay, this involves tracking key performance parameters from your controls on control charts (e.g., Shewhart charts).

    • Track Key Parameters: For each assay run, plot values such as the signal of the positive control, the signal of the negative control, and the signal-to-background ratio.

    • Establish Control Limits: After an initial period of collecting data (e.g., 20-30 runs), calculate the mean and standard deviation for each parameter. Set upper and lower control limits (e.g., Mean ± 3 Standard Deviations).

    • Monitor for Trends: A point falling outside the control limits or a non-random pattern (e.g., seven consecutive points trending up or down) indicates that a "special cause" of variation has entered the system and requires investigation.[7] This allows you to detect and fix problems before an assay run fails completely.

References
  • Little, T. (2013). Biological Assay Qualification Using Design of Experiments. BioProcess International. [Link]

  • ECA Academy. (2024). Revision of USP Chapter <1033> on Validation of Biological Assays published. [Link]

  • Gilson. (n.d.). Updated ISO 8655 Guidelines for Pipette Calibration and Testing. [Link]

  • The Biochemist. (2024). A beginner's guide to design of experiments for life sciences using Spreadsheet DoE. [Link]

  • Cell Culture Company. (2023). Cell Banking Process: Key Steps and Considerations. [Link]

  • Quantics Biostatistics. (2024). Using Statistical Process Control (SPC) for Bioassays. [Link]

  • American Research Products, Inc. (n.d.). ELISA Troubleshooting tips – High CV. [Link]

  • ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. [Link]

  • BEBPA. (n.d.). Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. [Link]

  • Oreate AI Blog. (2026). Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2023). Establishing a Pipette Calibration Schedule. [Link]

  • National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]

  • Scribd. (n.d.). 1033 Biological Assay Validation. [Link]

  • Bitesize Bio. (2020). Calibrating a Pipette. [Link]

  • Westgard QC. (n.d.). Stability Testing of IVD Reagents: Introducing CLSI EP25-A. [Link]

  • National Institutes of Health. (n.d.). Implementation of Statistical Process Control for Proteomic Experiments via LC MS/MS. [Link]

  • ResearchGate. (2020). Evaluation of plate edge effects in in-vitro cell based assay. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioProcess International. (2012). Recommendations for Cell Banks Used in GXP Assays. [Link]

  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide. [Link]

  • Quantics Biostatistics. (2025). Design of Experiments for Bioassay Optimisation (with RoukenBio). [Link]

  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Wako Automation. (2023). The edge effect in microplate assays. [Link]

  • National Institutes of Health. (n.d.). Using design of experiments to guide genetic optimization of engineered metabolic pathways. [Link]

  • Journal of Cardiovascular Disease Research. (n.d.). Evaluation of Statistical Process Control (SPC) in Pharmaceutical Manufacturing. [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • Single Use Support. (2023). How to maintain a cell bank?. [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]

  • Transcat. (n.d.). Pipette Calibration Requirements for CAP Certified Laboratories. [Link]

  • WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. [Link]

  • DCVMN. (2017). Biological Tests Validation and Controls. [Link]

  • Creative Bioarray. (n.d.). Guidelines for Cell Banking to Ensure the Safety of Biologics. [Link]

  • U.S. Environmental Protection Agency. (2018). SOP for Verification of Digital Pipettes QC-19-09. [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Statistical Process Control for Monitoring and Reducing Variation in Analytical Measurement. [Link]

Sources

Validation & Comparative

A Comparative Guide to Target Validation Methodologies for 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of modern target validation strategies, contextualized for the investigational compound 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride. As direct biological data for this specific molecule is not extensively published, we will leverage structure-activity relationships of its core scaffolds—pyrazine and piperazine—to hypothesize potential target classes and outline a robust, multi-pronged approach for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously identify and validate the molecular target of a novel small molecule.

Introduction: The Imperative of Target Validation

Target identification and validation represent a critical juncture in drug discovery.[1][2] A validated target provides a strong rationale for advancing a compound through the costly and lengthy development pipeline. The process aims to confirm a causal link between a molecular target and a disease phenotype, and to demonstrate that modulating the target with a compound like 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride can elicit a therapeutic effect.[3][4]

The subject of our focus, 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, is a heterocyclic compound available from various chemical suppliers.[5][6][7][8] Its structure combines a pyrazine ring and a piperazine moiety, both of which are "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[9][10][11]

Deconstructing the Scaffold: Hypothesizing Potential Targets

The chemical architecture of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride provides clues to its potential biological activity.

  • The Pyrazine Moiety: This aromatic heterocycle is a common feature in many bioactive compounds, including those with anticancer, anti-inflammatory, and antibacterial properties.[12] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with protein targets, particularly kinases.[13][14][15] For example, the FDA-approved proteasome inhibitor Bortezomib contains a pyrazine core that is crucial for its activity.[16]

  • The Piperazine Moiety: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its physicochemical properties that can improve solubility and bioavailability.[11] Arylpiperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, making them relevant in the treatment of neuropsychiatric disorders.[17] Piperazine derivatives have also been developed as anticancer, antimicrobial, and antiviral agents.[9][10]

Given these precedents, plausible target classes for 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride include, but are not limited to:

  • Protein Kinases

  • G-Protein Coupled Receptors (GPCRs)

  • Proteases

  • Ion Channels

  • Neurotransmitter Transporters[9]

The following sections will detail experimental methodologies to systematically investigate these hypotheses.

A Multi-Tiered Strategy for Target Validation

A robust target validation workflow should employ orthogonal methods to build a convincing case. We will compare both in vitro (biochemical) and in situ (cellular) approaches.

G cluster_0 Initial Hypothesis Generation cluster_1 Cell-Based (In Situ) Validation cluster_2 Biochemical (In Vitro) Confirmation cluster_3 Final Validation Hypothesis Structural Analysis of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Hypothesis->CETSA Candidate Approach DARTS Drug Affinity Responsive Target Stability (DARTS) (Target Identification) Hypothesis->DARTS Unbiased Screen SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) CETSA->SPR Confirm Direct Binding ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) CETSA->ITC Confirm Direct Binding DARTS->CETSA Identified Hits Validation Validated Target SPR->Validation ITC->Validation

Caption: A workflow for target identification and validation.

Cellular Target Engagement Assays: The First Line of Evidence

Confirming that a compound engages a target within the complex environment of a living cell is a crucial first step.[18] Two powerful, label-free techniques for this are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[19][20]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound to it.[19] In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed.[21] Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain in the soluble fraction at higher temperatures.[19][21] The amount of soluble target protein at each temperature can then be quantified, typically by Western blot or mass spectrometry.[18]

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[22]

  • Harvesting: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[23]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen).[23]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[23]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by SDS-PAGE and Western blotting.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS leverages the phenomenon that ligand binding can protect a protein from proteolysis.[20][24][25][26] Cell lysates are treated with the compound and then subjected to limited digestion by a protease, such as pronase or thermolysin.[24] If the compound binds to a protein, it can shield the protein from being cleaved by the protease. The resulting protein bands are then visualized by SDS-PAGE and Coomassie staining or identified by mass spectrometry.[24] A key advantage of DARTS is its utility in unbiased target identification without the need to modify the small molecule.[24][26]

Experimental Protocol: Unbiased DARTS with Mass Spectrometry

  • Lysate Preparation: Prepare a total protein lysate from the chosen cell line or tissue.

  • Compound Incubation: Treat the lysate with 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a specific time to allow for partial digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor and heating the sample.

  • Analysis: Separate the proteins by SDS-PAGE. Excise bands that are present or more intense in the compound-treated lane compared to the control lane.

  • Identification: Identify the protected proteins using mass spectrometry (LC-MS/MS).

A Head-to-Head Comparison: CETSA vs. DARTS

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases thermal stability.[19]Ligand binding protects from proteolysis.[20]
Format Intact cells or cell lysates.[21][23]Primarily cell lysates.[26]
Primary Use Case Target engagement validation of known or hypothesized targets.[19]Unbiased identification of novel targets.[24]
Key Advantage Works in intact cells, accounting for cell permeability and metabolism.[18]Does not require chemical modification of the small molecule.[24][26]
Limitations Not ideal for unbiased screening; requires a specific antibody for readout.May not work for all proteins; results can be protease-dependent.
Typical Readout Western Blot, Mass Spectrometry, AlphaScreen.[22]SDS-PAGE with Coomassie, Mass Spectrometry.[27]

Biophysical Confirmation: Quantifying the Interaction

Once a target has been identified and cellular engagement has been confirmed, the next step is to characterize the direct binding interaction using biophysical methods. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.[28][29]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[30][31] One molecule (typically the protein target) is immobilized on a sensor chip, and the other molecule (the small molecule) is flowed over the surface.[30] Binding causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[30] SPR can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[30] The kinetics of drug-target binding, particularly the residence time (derived from kd), can be more predictive of clinical efficacy than affinity alone.[32][33][34]

Experimental Protocol: SPR Kinetic Analysis

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip.

  • Binding Analysis: Inject a series of concentrations of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride over the sensor surface.

  • Regeneration: After each injection, flow a regeneration solution over the chip to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is considered the gold standard for measuring the thermodynamics of binding.[35] It directly measures the heat released or absorbed during a binding event.[36][37][38] A solution of the ligand is titrated into a solution of the protein, and the minute heat changes are measured.[35] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[35][38]

Experimental Protocol: ITC Binding Analysis

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride in the injection syringe, ensuring they are in identical buffer to minimize heat of dilution effects.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Heat Measurement: The instrument measures the heat change after each injection until the protein is saturated.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.

Comparative Guide: SPR vs. ITC

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding.[39]Measures heat released or absorbed upon binding.[36][37]
Primary Output Kinetics (ka, kd) and Affinity (KD).[30]Thermodynamics (ΔH, ΔS) and Affinity (KD).[35][38]
Key Advantage Provides kinetic information (on- and off-rates).[30] High sensitivity.[40]Gold standard for thermodynamics; solution-based, no immobilization needed.[35]
Limitations Requires immobilization of one binding partner, which can affect activity.Higher protein consumption; lower throughput; may be challenging for very weak or very tight binders.
Throughput Relatively high; can be automated.Lower.
Sample Requirement Lower protein consumption.Higher protein and compound consumption.

Conclusion and Future Directions

The validation of a drug's target is a cornerstone of modern medicinal chemistry. For a novel compound like 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, a systematic and multi-faceted approach is essential. By starting with broad, cell-based methods like DARTS and CETSA to identify targets and confirm cellular engagement, researchers can build a strong foundation for their hypothesis. Subsequent validation with quantitative, biophysical techniques such as SPR and ITC provides the detailed kinetic and thermodynamic data necessary to confirm a direct interaction and inform lead optimization efforts. The integration of these complementary methods provides a self-validating system, significantly increasing the confidence in a proposed mechanism of action and paving the way for successful preclinical and clinical development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Drug–Target Kinetics in Drug Discovery - PMC. (2018, August 1). PubMed Central. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC. National Center for Biotechnology Information. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]

  • Kinetics of Drug-Target Binding: A Guide for Drug Discovery. ResearchGate. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. [Link]

  • Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • The Kinetics of Drug Binding. BMG LABTECH. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. Nature Protocols. [Link]

  • Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Methyl Piperazine Manufacturers, Suppliers, Dealers & Prices. Tradeindia. [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. ACS Publications. [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. PubMed Central. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]

  • (PDF) Molecular Interactions of Pyrazine-Based Compounds to Proteins. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unknown

In the landscape of drug discovery, we often encounter novel chemical entities with promising, yet unconfirmed, biological activities. 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride is one such molecule. Its structure, featuring both a piperazine and a pyrazine ring, is a hallmark of compounds with diverse pharmacological profiles, ranging from kinase inhibitors to G-protein coupled receptor (GPCR) modulators.[1] The piperazine moiety, in particular, is a common scaffold in many approved drugs, valued for its ability to influence physicochemical properties and present pharmacophoric groups optimally for target interaction.[2]

This guide provides a systematic, in-depth framework for elucidating the mechanism of action of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride. We will operate under two primary hypotheses based on its structural alerts:

  • Hypothesis 1: The compound is a kinase inhibitor.

  • Hypothesis 2: The compound is a GPCR modulator.

This document is not a rigid protocol but a dynamic guide for the discerning researcher. We will navigate through a multi-phased experimental workflow, from broad, unbiased screening to specific, hypothesis-driven validation. At each stage, we will compare the potential experimental outcomes for our compound of interest with those of well-characterized reference compounds: Imatinib , a paradigm of targeted kinase inhibition, and Vortioxetine , a multimodal antidepressant that acts on serotonin receptors and also contains a piperazine ring.[2] This comparative approach will provide a robust framework for interpreting our findings and building a compelling narrative around the mechanism of action of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride.

Phase 1: Unbiased Target Identification

The initial step in characterizing a novel compound is to cast a wide net to identify its potential molecular targets. This is a crucial, data-driven phase that will guide our subsequent, more focused investigations.

Broad Kinome and GPCRome Screening

Given our two primary hypotheses, the most logical starting point is to perform comprehensive screens against large panels of kinases and GPCRs.

  • Kinome Screening: The compound should be screened against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM) to identify any potential hits.[3] Several commercial services offer such panels, providing rapid and accurate determination of compound selectivity.[4][5] The output is typically expressed as a percentage of inhibition relative to a control.

  • GPCRome Screening: Similarly, the compound should be screened against a comprehensive panel of GPCRs. These screens typically measure functional readouts such as calcium mobilization or cAMP accumulation for agonists, or the inhibition of a known agonist's effect for antagonists.

Rationale: This unbiased approach allows us to survey a vast landscape of potential targets without preconceived notions. The results will provide the first critical piece of evidence to either support or refute our initial hypotheses.

Data Interpretation and Hypothesis Refinement

The data from these initial screens will be our first major decision point.

  • Scenario A: Kinase Hit. If 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride shows significant and selective inhibition of one or more kinases, we will proceed down the "kinase inhibitor" path.

  • Scenario B: GPCR Hit. If the compound demonstrates activity at one or more GPCRs, we will pursue the "GPCR modulator" hypothesis.

  • Scenario C: No Significant Hits or Multiple Hits. If the compound is inactive in both screens, or if it hits a large number of targets non-selectively, further investigation into other target classes (e.g., ion channels, enzymes) or potential off-target toxicity would be warranted. For the purpose of this guide, we will proceed assuming a clear hit in one of the two primary screens.

The following diagram illustrates this initial decision-making workflow:

G start 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride kinome_screen Broad Kinome Screening start->kinome_screen gpcr_screen GPCRome Screening start->gpcr_screen interpret_data Interpret Screening Data kinome_screen->interpret_data gpcr_screen->interpret_data kinase_path Hypothesis: Kinase Inhibitor interpret_data->kinase_path Selective Kinase Hit(s) gpcr_path Hypothesis: GPCR Modulator interpret_data->gpcr_path Selective GPCR Hit(s) other_path Re-evaluate: Other Targets/Toxicity interpret_data->other_path No Hits or Non-selective

Caption: Initial Target Identification Workflow.

Phase 2: Verifying Target Engagement in a Cellular Milieu

A positive result in a biochemical screen is a promising start, but it is imperative to confirm that the compound can engage its target in the complex environment of a living cell.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[8] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation.

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cell line that expresses the target protein of interest.

  • Compound Treatment: Treat the cells with varying concentrations of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.[9]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.[9]

Expected Outcomes and Comparison:

CompoundExpected CETSA Result
2-(Piperazin-1-ylmethyl)pyrazine hydrochloride A dose-dependent increase in the thermal stability of the target protein, indicated by a shift in the melting curve to higher temperatures.
Imatinib (Kinase Inhibitor Control) Increased thermal stability of its target kinase, BCR-Abl.
Vortioxetine (GPCR Modulator Control) Increased thermal stability of its target serotonin receptors.

A positive CETSA result provides strong evidence of target engagement in a physiological context.

CETSA_Workflow start Cells Expressing Target treat Treat with Compound/Vehicle start->treat heat Apply Thermal Gradient treat->heat lyse Lyse Cells & Centrifuge heat->lyse analyze Analyze Soluble Fraction (e.g., Western Blot) lyse->analyze result Shift in Protein Melting Curve? analyze->result positive Target Engagement Confirmed result->positive Yes negative No Target Engagement result->negative No

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Phase 3: Biophysical Characterization of the Drug-Target Interaction

With target engagement confirmed, the next logical step is to quantify the binding affinity and kinetics of the interaction. This is crucial for understanding the compound's potency and for guiding any future lead optimization efforts.[10][11]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[12][13] It allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[14]

Experimental Protocol: SPR

  • Immobilization: Immobilize the purified target protein (kinase or GPCR) onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow different concentrations of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to appropriate binding models to calculate k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15]

Experimental Protocol: ITC

  • Sample Preparation: Place the purified target protein in the sample cell and 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.

Comparative Data Summary:

Parameter2-(Piperazin-1-ylmethyl)pyrazine hydrochloride (Hypothetical)Imatinib (Literature Values)Vortioxetine (Literature Values)
Target Identified Kinase or GPCRBCR-Abl Kinase5-HT Receptors
K_D (SPR/ITC) To be determined (nM to µM range expected)~30 nM~1.9-15 nM
k_on (SPR) To be determined~1 x 10^6 M⁻¹s⁻¹To be determined
k_off (SPR) To be determined~0.03 s⁻¹To be determined
ΔH (ITC) To be determinedFavorable (negative)To be determined
ΔS (ITC) To be determinedFavorable (positive)To be determined

This quantitative data is essential for building a comprehensive profile of the drug-target interaction.

Phase 4: Delineating the Downstream Signaling Cascade

Understanding how the binding of our compound to its target translates into a cellular response requires investigating the downstream signaling pathways.

For Kinase Inhibitors: Phospho-Protein Analysis

Principle: If 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride inhibits a kinase, it should decrease the phosphorylation of that kinase's downstream substrates.[16]

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Treat cells with the compound at various concentrations and for different durations.

  • Cell Lysis: Prepare whole-cell lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated form of the target kinase's known downstream substrates. Also, probe for the total amount of the substrate protein as a loading control.

For GPCR Modulators: Second Messenger Assays

Principle: GPCRs transduce extracellular signals into intracellular responses via second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).[17][18]

Experimental Protocols:

  • cAMP Assay: For GPCRs coupled to adenylyl cyclase, measure changes in intracellular cAMP levels using commercially available kits (e.g., HTRF, ELISA).

  • Calcium Mobilization Assay: For GPCRs coupled to phospholipase C, measure changes in intracellular calcium concentration using fluorescent calcium indicators (e.g., Fluo-4).

The following diagram illustrates the divergent signaling pathways:

Signaling_Pathways cluster_kinase Kinase Pathway cluster_gpcr GPCR Pathway compound 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride kinase Target Kinase compound->kinase Inhibits gpcr Target GPCR compound->gpcr Modulates substrate Downstream Substrate kinase->substrate Phosphorylates phospho_substrate Phosphorylated Substrate substrate->phospho_substrate cellular_response_k Cellular Response phospho_substrate->cellular_response_k g_protein G-Protein gpcr->g_protein effector Effector (AC/PLC) g_protein->effector second_messenger Second Messenger (cAMP/Ca2+) effector->second_messenger cellular_response_g Cellular Response second_messenger->cellular_response_g

Caption: Divergent Downstream Signaling Pathways.

Phase 5: Connecting Molecular Mechanism to Cellular Phenotype

The final and most critical phase is to demonstrate that the observed molecular mechanism of action leads to a measurable and relevant cellular phenotype.

Phenotypic Assays

The choice of phenotypic assay will be guided by the identity of the target and its known biological roles.

  • If the target is a kinase involved in cell cycle or proliferation (e.g., a CDK): A cell proliferation assay (e.g., MTS or CellTiter-Glo) would be appropriate.

  • If the target is a GPCR involved in neuronal signaling (e.g., a serotonin receptor): Assays measuring neurite outgrowth or neurotransmitter release could be employed.[19]

  • If the target is involved in cell motility: A cell migration or invasion assay (e.g., Boyden chamber assay) would be relevant.

Experimental Protocol: Cell Proliferation Assay (Example)

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with a dose-response of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Viability Measurement: Add a viability reagent (e.g., MTS) and measure the absorbance or luminescence.

  • Data Analysis: Calculate the IC50 value for the inhibition of cell proliferation.

By systematically progressing through these five phases, we can build a robust and well-supported understanding of the mechanism of action of 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride.

Conclusion: From Hypothesis to Confirmed Mechanism

The journey to elucidate the mechanism of action of a novel compound is a cornerstone of modern drug discovery. It is an iterative process of hypothesis generation, rigorous experimental testing, and careful data interpretation. This guide has outlined a comprehensive and logical workflow to characterize 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, leveraging a comparative approach with well-established drugs to provide context and validation for our findings. By systematically identifying the target, confirming cellular engagement, quantifying the biophysical interaction, delineating the downstream signaling, and linking this to a cellular phenotype, we can confidently define the compound's mechanism of action and pave the way for its further development as a potential therapeutic agent.

References

  • Barrow, J. C. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3187. [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11. [Link]

  • Crespi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486. [Link]

  • Taylor & Francis Online. (2019). Kinase Activity-Tagged Western Blotting Assay. Biotechnology and Applied Biochemistry. [Link]

  • Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters, 7(10), 941-943. [Link]

  • Hwang, S. Y., et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 13, 868433. [Link]

  • Wilson, T. J. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-8. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 24, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 199-215. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Wikipedia. (n.d.). Substituted piperazine. Retrieved January 24, 2026, from [Link]

  • Sense of Mind. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-(2-Piperazin-1-ylethylsulfanyl)pyrazine. Retrieved January 24, 2026, from [Link]

  • Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol, 7(12), e2337. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 24, 2026, from [Link]

  • Gheldiu, A. M., & Eftimie, M. (2020). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Pharmaceuticals, 13(10), 295. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. Retrieved January 24, 2026, from [Link]

  • American Elements. (n.d.). Piperazines. Retrieved January 24, 2026, from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Wikipedia. (n.d.). 5-HT receptor. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of Drug-Target Binding: A Guide for Drug Discovery. Retrieved January 24, 2026, from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. [Link]

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • ChemBK. (n.d.). 2-(piperazin-1-ylmethyl)pyrazine. Retrieved January 24, 2026, from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved January 24, 2026, from [Link]

  • SlideShare. (n.d.). Serotonin Pharmacology (5-HT) [Neurotransmitter]. Retrieved January 24, 2026, from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. [Link]

  • Universal Publication. (2025, September 17). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved January 24, 2026, from [Link]

  • Li, J., et al. (2014). Identification of Drug Targets in vitro and in Living Cells by Soluble Nanopolymer-based Proteomics. Molecular & Cellular Proteomics, 13(1), 284-295. [Link]

  • Celada, P., et al. (2019). Neuronal Serotonin Receptor and Transporter Pharmacology. Current pharmaceutical design, 25(34), 3646-3665. [Link]

  • BMG LABTECH. (n.d.). The Kinetics of Drug Binding. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[20]benzoquinone hydrochloride. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(43), 4353-4361. [Link]

  • Stuhlmiller, T. J., et al. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 53-66. [Link]

  • Dickson, A., & Lotz, S. D. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 120(20), 11515-11568. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

Sources

A Head-to-Head Comparison of the Hypnotic Activity of Pyrimidine-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel hypnotic agents with improved safety and efficacy profiles has led medicinal chemists to explore the rich pharmacological landscape of heterocyclic compounds. Among these, the pyrimidine-piperazine scaffold has emerged as a particularly promising framework. This guide offers a detailed, head-to-head comparison of the hypnotic activity of a series of 1-(2-pyrimidinyl)piperazine derivatives, synthesizing available preclinical data to provide a clear, data-driven perspective for researchers in the field.

The Rationale: Targeting Novel Hypnotic Pathways

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and numerous therapeutic agents. When hybridized with a piperazine moiety—a pharmacophore prevalent in many centrally acting drugs—the resulting derivatives gain access to a diverse range of neuroreceptors. This structural combination allows for fine-tuning of physicochemical properties, such as lipophilicity, which is crucial for blood-brain barrier penetration and, consequently, hypnotic activity.

A key series of 1-(2-pyrimidinyl)piperazine derivatives has been investigated for hypnotic potential, revealing a compelling structure-activity relationship (SAR) that distinguishes them from classical hypnotics like benzodiazepines. These investigations suggest that their mechanism of action may not primarily involve the benzodiazepine binding site on the GABA-A receptor, pointing towards a novel therapeutic pathway.

Comparative Hypnotic Potency and Therapeutic Index

Preclinical studies in murine models have been instrumental in elucidating the hypnotic potential of these compounds. The hypnotic effect is typically quantified by the median effective dose (ED50) required to induce a loss of the righting reflex, while the therapeutic index (TI), the ratio of the median lethal dose (LD50) to the ED50, provides a crucial measure of a drug's safety margin.

The research identified 1-[4-(2-pyrimidinyl)-1-piperazinyl]-2-n-pentyl-1,3-butandione (Compound 15) as the standout candidate within the series, exhibiting the most favorable therapeutic indices of 4.7 (oral administration) and 9.4 (intraperitoneal administration) .[1] This indicates a significantly wider margin of safety for Compound 15 compared to other analogues within the same study.

The study also established a clear Quantitative Structure-Activity Relationship (QSAR), demonstrating that hypnotic activity initially increases with rising lipophilicity (log P).[1] However, this relationship is parabolic, with a sharp decline in activity observed for compounds with a log P value greater than 2.5.[1] This suggests that while lipid solubility is essential for accessing the central nervous system, excessive lipophilicity may lead to non-specific binding or unfavorable pharmacokinetic properties, ultimately reducing hypnotic efficacy.

Mechanistic Insights: Beyond the Benzodiazepine Receptor

The pharmacological profile of these pyrimidine-piperazine derivatives suggests a departure from the mechanism of action of traditional hypnotics. Studies on similar pyrimidylpiperazine compounds indicate that their hypnotic and sedative effects are not mediated through the benzodiazepine receptor complex.[2] This is a significant finding, as it implies a reduced potential for the side effects commonly associated with benzodiazepines, such as tolerance, dependence, and significant muscle relaxation.

The core 1-(2-pyrimidinyl)piperazine (1-PP) moiety is a known antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A serotonin receptor.[3] These interactions are likely key contributors to the observed hypnotic effects.

  • α2-Adrenergic Receptor Antagonism: Blockade of presynaptic α2-autoreceptors in noradrenergic neurons can increase the release of norepinephrine. While this may seem counterintuitive for a hypnotic, the complex interplay of neurotransmitter systems in sleep regulation means that modulating noradrenergic pathways can influence sleep architecture.

  • 5-HT1A Receptor Partial Agonism: The anxiolytic properties of many 5-HT1A partial agonists, such as buspirone (which also contains the 1-PP moiety), are well-established.[3] While buspirone itself is not considered an effective hypnotic, the partial agonism at 5-HT1A receptors within this series of compounds could contribute to a calming effect that facilitates sleep onset.[4][5]

The following diagram illustrates the proposed signaling pathways potentially involved in the hypnotic activity of these derivatives.

Caption: Proposed mechanism of action for hypnotic pyrimidine-piperazine derivatives.

Experimental Protocols for Preclinical Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. The following are detailed methodologies for key in vivo assays used to assess the hypnotic and sedative properties of novel compounds.

Pentobarbital-Induced Sleeping Time

This assay is a cornerstone for evaluating the hypnotic potential of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.

Protocol:

  • Animal Acclimation: Male Swiss albino mice are acclimated to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

  • Grouping and Administration: Animals are randomly assigned to control and experimental groups. The control group receives the vehicle, while experimental groups receive varying doses of the pyrimidine-piperazine derivative, typically via intraperitoneal (i.p.) or oral (p.o.) administration.

  • Pentobarbital Challenge: Thirty minutes after administration of the test compound or vehicle, all animals receive an i.p. injection of pentobarbital sodium (e.g., 45 mg/kg).

  • Observation: Immediately after pentobarbital administration, each mouse is placed on its back. The onset of sleep (sleep latency) is recorded as the time taken to lose the righting reflex (the inability to return to the prone position within 30 seconds). The duration of sleep is the time from the loss to the regaining of the righting reflex.

  • Data Analysis: The mean sleep latency and duration for each group are calculated and compared to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

G start Acclimated Mice admin Administer Test Compound or Vehicle start->admin wait Wait 30 minutes admin->wait pento Administer Pentobarbital (i.p.) wait->pento observe Observe for Loss of Righting Reflex pento->observe measure Record Sleep Latency & Duration observe->measure end Data Analysis measure->end

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride. By moving beyond a simple checklist and delving into the rationale behind each protective measure, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.

Hazard Assessment and Corresponding PPE Strategy

The selection of appropriate PPE is directly dictated by the anticipated hazards. Based on the hazard profile of analogous compounds, the primary risks associated with 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride are dermal and ocular exposure to a potentially corrosive substance, inhalation of airborne particles, and potential systemic effects from absorption.

Potential Hazard Primary Exposure Route Required PPE Rationale
Severe Skin Burns and Irritation Dermal ContactChemical-resistant gloves (double-gloving recommended), Lab coat or chemical-resistant apron, Closed-toe shoesTo prevent direct contact of the chemical with the skin, which can cause burns and irritation[2][3][4].
Serious Eye Damage Ocular ContactSafety goggles or a face shieldTo protect the eyes from splashes or airborne particles of the chemical, which can cause serious and potentially irreversible damage[1][3].
Respiratory Tract Irritation InhalationNIOSH-approved respirator (e.g., N95 for powders, or with organic vapor cartridges for solutions)To prevent the inhalation of dust or aerosols, which can irritate the respiratory system[2][4][5].
Potential for Sensitization and Reproductive Toxicity Dermal Contact, InhalationComprehensive barrier protection including gloves, lab coat, and respiratory protectionDue to the potential for allergic reactions upon repeated exposure and suspected reproductive hazards associated with piperazine derivatives[1][2][3].

Detailed PPE Protocols: A Step-by-Step Guide

Adherence to a strict protocol for donning and doffing PPE is as crucial as the selection of the equipment itself. This ensures maximum protection during handling and prevents contamination upon removal.

Donning (Putting On) PPE Workflow

G A 1. Hand Hygiene: Wash hands thoroughly. B 2. Gown/Lab Coat: Securely fasten. A->B C 3. Respiratory Protection: Fit-test and check seal. B->C D 4. Eye and Face Protection: Position goggles or face shield. C->D E 5. Gloves: Don first pair of gloves, then a second pair over the first. D->E

Caption: Sequential process for donning PPE.

Doffing (Removing) PPE Workflow

The removal of PPE should be performed in a manner that minimizes the risk of self-contamination.

G A 1. Outer Gloves: Remove and discard in designated waste. B 2. Gown/Lab Coat: Remove carefully, turning inside out. A->B C 3. Eye and Face Protection: Handle by the sides and place in designated area for decontamination. B->C D 4. Respiratory Protection: Remove without touching the front. C->D E 5. Inner Gloves: Remove and discard. D->E F 6. Hand Hygiene: Wash hands thoroughly. E->F

Caption: Sequential process for doffing PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the proper handling and disposal of the chemical and any contaminated materials.

Engineering Controls and Work Practices
  • Ventilation: Always handle 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4].

  • Avoid Dust Formation: Take care to avoid generating dust when handling the solid form of the compound[4].

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling and before any breaks[1][4].

Disposal of Contaminated Materials

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning up spills should be considered hazardous waste.

    • Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container[6][7].

  • Chemical Waste:

    • Unused or waste 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride should be disposed of as hazardous chemical waste.

    • Do not empty into drains[6][8].

    • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols, which may include incineration[9].

Waste Type Container Labeling Disposal Procedure
Contaminated PPE Lined, leak-proof hazardous waste bin"Hazardous Waste - Contaminated PPE"Follow institutional EHS guidelines for chemical waste pickup.
Excess Chemical Original or appropriate chemical waste container"Hazardous Waste - 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride"Follow institutional EHS guidelines for chemical waste pickup.
Contaminated Labware (disposable) Sharps container (if applicable) or hazardous waste bin"Hazardous Waste - Contaminated Labware"Follow institutional EHS guidelines for chemical waste pickup.

By adhering to these rigorous safety protocols, you can confidently and safely handle 2-(Piperazin-1-ylmethyl)pyrazine hydrochloride, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-ylmethyl)pyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-ylmethyl)pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.